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Foundational

An In-depth Technical Guide to Methyl 4-amino-5-methyl-2-nitrobenzoate: Properties, Synthesis, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of methyl 4-amino-5-methyl-2-nitrobenzoate, a substituted aromatic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 4-amino-5-methyl-2-nitrobenzoate, a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogues and established principles of organic chemistry to present its predicted physicochemical properties, a plausible synthetic route, and its anticipated reactivity. The strategic arrangement of the amino, methyl, and nitro groups on the benzoate scaffold offers a unique platform for the synthesis of complex heterocyclic systems, particularly kinase inhibitors. This document aims to equip researchers with the foundational knowledge and practical insights necessary to leverage this compound in their research and development endeavors.

Introduction: The Strategic Importance of Substituted Nitrobenzoates

Substituted aminonitrobenzoic acid esters are a class of organic molecules that serve as pivotal intermediates in the synthesis of a wide array of pharmaceuticals. The interplay of the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring governs the molecule's reactivity and provides multiple handles for chemical modification. The presence of a methyl group further influences the electronic and steric properties, offering fine-tuning capabilities for structure-activity relationship (SAR) studies in drug design.

Methyl 4-amino-5-methyl-2-nitrobenzoate, in particular, presents a unique substitution pattern that is of significant interest for the development of targeted therapies. The ortho-nitro group can be readily reduced to an amine, paving the way for the construction of various heterocyclic systems. This transformation is a key step in the synthesis of numerous kinase inhibitors, which are at the forefront of modern cancer therapy and the treatment of inflammatory diseases.[1][2]

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of Methyl 4-amino-5-methyl-2-nitrobenzoate and Comparison with a Related Isomer.

PropertyPredicted Value for Methyl 4-amino-5-methyl-2-nitrobenzoateExperimental Value for 5-amino-4-methyl-2-nitrobenzoic acid[3]
Molecular Formula C9H10N2O4C8H8N2O4
Molecular Weight 210.19 g/mol 196.16 g/mol
Appearance Predicted to be a yellow crystalline solid-
Melting Point Estimated to be in the range of 100-120 °C-
Boiling Point > 400 °C (with decomposition)490.9 °C at 760 mmHg
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.-
Density ~1.3-1.4 g/cm³1.482 g/cm³
pKa Amino group pKa estimated around 2-3; Carboxylic acid of the corresponding acid would be ~3-4.-

Synthesis and Reaction Mechanisms

A plausible and efficient synthetic route to methyl 4-amino-5-methyl-2-nitrobenzoate can be designed based on established organic chemistry transformations, particularly the nitration of substituted aminobenzoates. A key precedent is the synthesis of methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate.[4]

Proposed Synthetic Pathway

The synthesis would likely commence with the readily available starting material, methyl 4-amino-3-methylbenzoate. The amino group would first be protected, for instance, through acylation, to prevent oxidation during the subsequent nitration step and to direct the nitration to the desired position.

Synthesis_Workflow Start Methyl 4-amino-3-methylbenzoate Step1 Acylation (e.g., Acetic Anhydride) Start->Step1 Intermediate1 Methyl 4-acetamido-3-methylbenzoate Step1->Intermediate1 Step2 Nitration (HNO3, H2SO4) Intermediate1->Step2 Intermediate2 Methyl 4-acetamido-5-methyl-2-nitrobenzoate Step2->Intermediate2 Step3 Deprotection (Acid or Base Hydrolysis) Intermediate2->Step3 Product Methyl 4-amino-5-methyl-2-nitrobenzoate Step3->Product

Caption: Proposed synthetic workflow for methyl 4-amino-5-methyl-2-nitrobenzoate.

Mechanistic Insights: Electrophilic Aromatic Substitution

The core of this synthesis is the nitration step, a classic example of electrophilic aromatic substitution. The acetyl protecting group is a moderately activating ortho-, para-director. In this case, the position ortho to the activating acetamido group and meta to the deactivating ester group is sterically hindered by the adjacent methyl group. The other ortho position is highly activated and is where the nitration is expected to occur.

Nitration_Mechanism reagents HNO3 + H2SO4 electrophile NO2+ (Nitronium ion) reagents->electrophile Generation of Electrophile sub Methyl 4-acetamido-3-methylbenzoate sigma Sigma Complex (Resonance Stabilized) sub->sigma + NO2+ product Methyl 4-acetamido-5-methyl-2-nitrobenzoate sigma->product - H+

Caption: Simplified mechanism of the electrophilic nitration step.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis. These protocols are based on analogous transformations and should be optimized for the specific substrate.[4]

Step 1: Acetylation of Methyl 4-amino-3-methylbenzoate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-amino-3-methylbenzoate (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product in a vacuum oven. The product is methyl 4-acetamido-3-methylbenzoate.

Step 2: Nitration of Methyl 4-acetamido-3-methylbenzoate
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl 4-acetamido-3-methylbenzoate (1 equivalent) in concentrated sulfuric acid at 0 °C (ice-salt bath).

  • Nitrating Mixture: In the dropping funnel, prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes relative to nitric acid), pre-cooled to 0 °C.

  • Reagent Addition: Add the nitrating mixture dropwise to the reaction flask, maintaining the internal temperature below 5 °C.

  • Reaction Conditions: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The product is methyl 4-acetamido-5-methyl-2-nitrobenzoate.

Step 3: Hydrolysis of the Amide
  • Reaction Setup: Suspend the crude methyl 4-acetamido-5-methyl-2-nitrobenzoate in a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution).

  • Isolation and Purification: The product, methyl 4-amino-5-methyl-2-nitrobenzoate, may precipitate upon neutralization. Collect the solid by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

Predicting the spectral data is crucial for the identification and characterization of the target molecule. These predictions are based on the analysis of substituent effects on analogous compounds.

¹H NMR Spectroscopy
  • Aromatic Protons: Two singlets are expected in the aromatic region. The proton at C6 (ortho to the nitro group) will be significantly downfield (δ ~8.0-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group. The proton at C3 (ortho to the ester) will be further upfield (δ ~6.5-6.7 ppm).

  • Amino Protons: A broad singlet corresponding to the two amino protons is expected around δ 4.5-5.5 ppm. The chemical shift can vary with concentration and solvent.

  • Methyl Protons: The methyl ester protons will appear as a sharp singlet around δ 3.8-3.9 ppm. The aromatic methyl protons will also be a singlet, likely around δ 2.2-2.3 ppm.

¹³C NMR Spectroscopy

The carbon spectrum will show 9 distinct signals. The carbonyl carbon of the ester will be the most downfield signal (δ ~165-170 ppm). The aromatic carbons will appear in the δ 110-150 ppm region, with the carbons attached to the nitro and amino groups showing characteristic shifts. The methyl ester carbon will be around δ 52-53 ppm, and the aromatic methyl carbon will be around δ 15-20 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching: Two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

  • NO₂ Stretching: Two strong bands, one for the asymmetric stretch (around 1520-1550 cm⁻¹) and one for the symmetric stretch (around 1340-1360 cm⁻¹).

  • C-N Stretching: A band in the region of 1250-1350 cm⁻¹.

  • Aromatic C-H and C=C Stretching: Peaks in their characteristic regions.

Reactivity and Applications in Drug Discovery

The synthetic utility of methyl 4-amino-5-methyl-2-nitrobenzoate lies in the differential reactivity of its functional groups.

Reactivity_Hub cluster_reactions Key Transformations Core Methyl 4-amino-5-methyl-2-nitrobenzoate Reduction Reduction of Nitro Group (e.g., H2, Pd/C or SnCl2) Core->Reduction Amine_Reactions Reactions of the Amino Group (e.g., Acylation, Alkylation, Diazotization) Core->Amine_Reactions Ester_Hydrolysis Ester Hydrolysis (Acid or Base Catalyzed) Core->Ester_Hydrolysis Intermediate Methyl 2,4-diamino-5-methylbenzoate Reduction->Intermediate Heterocycles Heterocyclic Scaffolds (e.g., Benzimidazoles, Quinolines, Kinase Inhibitors) Intermediate->Heterocycles Cyclization Reactions

Caption: Key reactive sites and potential transformations of methyl 4-amino-5-methyl-2-nitrobenzoate.

Reduction of the Nitro Group

The most significant transformation is the selective reduction of the nitro group to an amine, yielding methyl 2,4-diamino-5-methylbenzoate. This diamino-substituted benzene ring is a common precursor for the synthesis of various heterocyclic systems, including benzimidazoles and quinazolines, which are prevalent scaffolds in many kinase inhibitors.[1]

Modification of the Amino Group

The existing amino group can be acylated, alkylated, or used in diazotization reactions to introduce further diversity into the molecular structure. This allows for the exploration of a wider chemical space in lead optimization.

Role in Kinase Inhibitor Synthesis

Many FDA-approved kinase inhibitors feature a core structure derived from substituted anilines.[2] The diamino intermediate derived from methyl 4-amino-5-methyl-2-nitrobenzoate can be a key building block in the synthesis of ATP-competitive inhibitors that target the hinge region of the kinase domain. The specific substitution pattern of this molecule can influence the binding affinity and selectivity of the final drug candidate.

Conclusion

Methyl 4-amino-5-methyl-2-nitrobenzoate, while not extensively characterized in the public domain, represents a promising and strategically functionalized building block for drug discovery. This technical guide has provided a comprehensive, albeit predictive, overview of its physicochemical properties, a robust synthetic strategy, and its potential applications. The insights into its reactivity and the detailed experimental protocols offer a solid foundation for researchers to synthesize and utilize this compound in the development of novel therapeutics, particularly in the realm of kinase inhibitors. As the demand for targeted therapies continues to grow, the importance of such versatile chemical intermediates will undoubtedly increase.

References

  • PubChem. (n.d.). Methyl 4-amino-3-nitrobenzoate. National Center for Biotechnology Information.
  • ECHEMI. (n.d.). 5-amino-4-methyl-2-nitrobenzoic acid.
  • Benchchem. (n.d.). A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers.
  • ResearchGate. (n.d.). Synthesis and reactivity of monothiooxamides of the aminonitroarene series.
  • Yuan, L. S., Li, X., & Yao, C. (2008). Methyl 4-(butyrylamino)-5-methyl-2-nitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o742.
  • ChemicalBook. (n.d.). 2-NITRO-5-AMINO-4-METHYLBENZOIC ACID synthesis.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • IT Medical Team. (2010). International Journal of Drug Development & Research, 2(2).
  • Sigma-Aldrich. (n.d.). methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate.
  • NIST. (n.d.). Methyl 4(methylamino)benzoate. WebBook.
  • Benchchem. (n.d.). Spectroscopic data for 2-Amino-6-methyl-4-nitrobenzoic acid (NMR, IR, Mass Spec).
  • Google Patents. (n.d.). TW202128641A - Synthesis of tyrosine kinase inhibitors.
  • NextSDS. (n.d.). 4-AMINO-2-METHYL-5-NITRO-BENZOIC ACID METHYL ESTER.
  • Royal Society of Chemistry. (n.d.). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research.
  • PMC. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N.
  • University of Wisconsin. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data.
  • CDC Stacks. (n.d.). Supporting Information.
  • MDPI. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(23), 7192.
  • Dr. Wainwright. (n.d.). compared using 13C nmr spectroscopy.
  • PubChemLite. (n.d.). Methyl 5-amino-2-nitrobenzoate (C8H8N2O4).
  • Dr. Wainwright. (n.d.). The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also using n.m.r. spectroscopy.
  • ResearchGate. (n.d.). Synthesis and Reactivity of N-Aminotroponiminatogermylenepyrrole and Its Derivatives.
  • ACS Publications. (2012). Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. Organic Process Research & Development, 16(7), 1357-1365.
  • PMC. (n.d.). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
  • PMC. (n.d.). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors.
  • Semantic Scholar. (n.d.). Synthesis of functionalized 2-aminohydropyridines and 2-pyridinones via domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles.
  • PMC. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Molecules, 27(9), 2995.
  • ResearchGate. (2016). Synthesis and Reactivity of Enaminone of Naphtho[ B ]1,4-Oxazine: One Pot Synthesis of Novel Isolated and Heterocycle-Fused Derivatives with Antimicrobial and Antifungal Activities.

Sources

Exploratory

Structural Elucidation of Methyl 4-amino-5-methyl-2-nitrobenzoate: A Mechanistic Guide to Mass Spectrometry Fragmentation

In the realm of drug development and analytical chemistry, structural elucidation is rarely a simple exercise in pattern matching; it is a thermodynamic puzzle. When analyzing complex nitroaromatics like methyl 4-amino-5...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development and analytical chemistry, structural elucidation is rarely a simple exercise in pattern matching; it is a thermodynamic puzzle. When analyzing complex nitroaromatics like methyl 4-amino-5-methyl-2-nitrobenzoate (C₉H₁₀N₂O₄) , understanding the causality behind its gas-phase dissociation is paramount.

As a Senior Application Scientist, I design mass spectrometry (MS) workflows not just to observe fragments, but to interrogate the molecule's structural weak points. This whitepaper provides an in-depth, mechanistic breakdown of the fragmentation behavior of this compound, grounded in field-proven protocols and self-validating experimental designs.

Physicochemical & Structural Profiling

To predict how a molecule will behave in a mass spectrometer, we must first analyze its localized electron densities and steric proximities. Methyl 4-amino-5-methyl-2-nitrobenzoate (Exact Mass: 210.0638 Da) features a highly substituted benzene ring with four distinct functional groups:

  • Methyl Ester (-COOCH₃) at C1: Prone to α-cleavage and neutral losses of methanol or methoxy radicals.

  • Nitro Group (-NO₂) at C2: Highly electronegative, prone to radical losses (NO•, NO₂•), and critically positioned ortho to the ester.

  • Amino Group (-NH₂) at C4: An electron-donating group that stabilizes positive charge on the ring and directs the loss of hydrogen cyanide (HCN).

  • Methyl Group (-CH₃) at C5: Provides a site for potential hydrogen rearrangements or tropylium-like expansion.

The defining feature of this molecule's mass spectrum is the ortho effect —a proximity-driven rearrangement where the adjacent nitro and ester groups interact via a cyclic transition state, drastically altering the expected fragmentation hierarchy [1].

Experimental Methodologies: A Self-Validating System

Trustworthy analytical science relies on self-validating systems. To definitively assign the fragmentation pathways of methyl 4-amino-5-methyl-2-nitrobenzoate, we utilize a dual-platform approach (GC-EI-MS and LC-ESI-MS/MS) coupled with stable isotope labeling.

By synthesizing a [¹³C]-methyl ester isotopologue of the analyte, we create an internal validation mechanism. If a resulting fragment ion shifts by +1 Da, we know it retains the ester methyl group; if the mass remains unchanged relative to the unlabeled standard, the methoxy group has been expelled.

Protocol 1: GC-EI-MS Workflow (Hard Ionization)

Electron Ionization (EI) at 70 eV provides the high internal energy necessary to trigger deep structural cleavages and proximity effects.

  • Step 1: Sample Preparation: Dissolve 1 mg of the analyte (and its ¹³C-labeled counterpart in a parallel vial) in 1 mL of LC-MS grade ethyl acetate. Dilute to a working concentration of 10 µg/mL.

  • Step 2: Chromatographic Separation: Inject 1 µL into an Agilent 7890B GC equipped with a non-polar HP-5ms capillary column (30 m × 0.25 mm, 0.25 µm film). Use helium as the carrier gas at 1.0 mL/min. Program the oven from 70 °C (hold 2 min) to 280 °C at 15 °C/min.

  • Step 3: MS Acquisition: Operate the MS in EI mode (70 eV). Set the ion source to 230 °C and the quadrupole to 150 °C. Scan from m/z 40 to 350.

  • Step 4: Isotopic Validation: Compare the spectra. The expected shift of the molecular ion from m/z 210 to 211 confirms intact volatilization, while the lack of a shift in the m/z 179 peak confirms the expulsion of the ¹³CH₃O• radical.

Protocol 2: LC-ESI-MS/MS Workflow (Soft Ionization & CID)

Electrospray Ionization (ESI) paired with Collision-Induced Dissociation (CID) allows us to isolate the protonated precursor and step down through the fragmentation tree.

  • Step 1: Mobile Phase: Use Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid to promote the formation of the [M+H]⁺ precursor at m/z 211.07.

  • Step 2: MS/MS Optimization: Isolate m/z 211.07 in the first quadrupole (Q1). Apply a normalized collision energy (NCE) ramp from 15% to 35% using Argon as the collision gas.

  • Step 3: Data Acquisition: Record product ion spectra in Q3, focusing on the diagnostic neutral losses of H₂O (-18 Da) and NO₂ (-46 Da), which are characteristic of protonated nitroaromatics [3].

Mechanistic Fragmentation Pathways

The fragmentation of methyl 4-amino-5-methyl-2-nitrobenzoate under 70 eV EI is a masterclass in thermodynamic driving forces.

The Ortho Effect (m/z 210 → m/z 179)

In standard meta- or para-nitrobenzoates, the dominant initial cleavage is often the loss of the entire ester group (-59 Da) or the nitro group (-46 Da) [2]. However, because the nitro group in our analyte is ortho to the methyl ester, a unique interaction occurs. The oxygen atom of the nitro group attacks the carbonyl carbon of the ester via a sterically favored transition state. This interaction forcibly expels a methoxy radical (CH₃O•, -31 Da), generating a highly resonance-stabilized cyclic acylium ion at m/z 179.05 . This is the hallmark diagnostic peak for ortho-nitro methyl esters.

Nitro Group Cleavage (m/z 210 → m/z 164)

A competing, albeit less abundant, pathway is the direct homolytic cleavage of the C-N bond, resulting in the loss of the nitro radical (NO₂•, -46 Da) to yield an ion at m/z 164.07 . This fragment subsequently loses carbon monoxide (CO, -28 Da) from the ester moiety to form a stable phenyl cation at m/z 136.08 .

Aniline-Directed Ring Degradation (m/z 151 → m/z 124)

Once the primary functional groups are stripped (e.g., after the sequential loss of CH₃O• and CO to reach m/z 151.05 ), the underlying amino-methyl-benzene ring begins to fragment. The amino group (-NH₂) heavily influences this stage, directing the expulsion of neutral hydrogen cyanide (HCN, -27 Da), a classic signature of aniline derivatives, yielding a fragment at m/z 124.04 .

Pathway Visualization

The logical flow of these fragmentation events is mapped below. The diagram highlights the bifurcation between the ortho-effect-driven pathway and the direct nitro-loss pathway.

G M Molecular Ion [M]⁺• m/z 210.06 F1 [M - CH₃O]⁺ m/z 179.05 (Ortho Effect) M->F1 - CH₃O• (-31 Da) F2 [M - NO₂]⁺ m/z 164.07 M->F2 - NO₂• (-46 Da) F3 [M - CH₃OH]⁺• m/z 178.04 M->F3 - CH₃OH (-32 Da) F4 [M - CH₃O - CO]⁺ m/z 151.05 F1->F4 - CO (-28 Da) F5 [M - NO₂ - CO]⁺ m/z 136.08 F2->F5 - CO (-28 Da) F6 [M - CH₃O - CO - HCN]⁺ m/z 124.04 F4->F6 - HCN (-27 Da)

EI-MS fragmentation pathways of methyl 4-amino-5-methyl-2-nitrobenzoate.

Quantitative Fragment Summary

The following table synthesizes the quantitative m/z data, mass errors, and structural assignments derived from the EI-MS analysis. This data acts as a reference fingerprint for researchers identifying this compound in complex matrices.

Fragment Ion AssignmentExact Mass (m/z)Neutral Loss (Da)Relative AbundanceMechanistic Driver
[M]⁺• (Molecular Ion)210.0638N/AMediumInitial 70 eV electron impact
[M - CH₃O]⁺ 179.045131.0187Base Peak (100%) Ortho effect (cyclic transition state)
[M - CH₃OH]⁺• 178.037332.0265LowHydrogen abstraction by nitro oxygen
[M - NO₂]⁺ 164.070945.9929MediumDirect homolytic C-N bond cleavage
[M - CH₃O - CO]⁺ 151.050259.0136 (Total)HighSequential α-cleavage of ester carbonyl
[M - NO₂ - CO]⁺ 136.076073.9878 (Total)MediumSequential loss from nitro-cleaved intermediate
[M - CH₃O - CO - HCN]⁺ 124.039586.0243 (Total)LowAniline-directed ring opening

References

  • Moraes, L. A. B., Sabino, A. A., Meurer, E. C., & Eberlin, M. N. "Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry." Journal of the American Society for Mass Spectrometry, 2005.[Link]

  • National Institute of Standards and Technology (NIST). "Benzoic acid, 3-nitro-, methyl ester." NIST Chemistry WebBook, SRD 69, 2023.[Link]

  • Tretyakova, N., et al. "Mass spectrometry based fragmentation patterns of nitrosamine compounds." Rapid Communications in Mass Spectrometry, 2022.[Link]

Foundational

Comprehensive Infrared Spectroscopic Analysis of Methyl 4-amino-5-methyl-2-nitrobenzoate: A Technical Guide

Executive Summary Methyl 4-amino-5-methyl-2-nitrobenzoate is a highly functionalized, poly-substituted aromatic compound frequently utilized as a critical intermediate in pharmaceutical synthesis and advanced materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-amino-5-methyl-2-nitrobenzoate is a highly functionalized, poly-substituted aromatic compound frequently utilized as a critical intermediate in pharmaceutical synthesis and advanced materials science. Validating its structural integrity is paramount for downstream applications. Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline diagnostic tool for this purpose. This whitepaper provides an in-depth, mechanistic guide to the IR absorption bands of this molecule, detailing the causality behind spectral shifts, field-proven experimental protocols, and a rigorous framework for spectral interpretation.

Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum of methyl 4-amino-5-methyl-2-nitrobenzoate, one must deconstruct its molecular architecture. The molecule consists of a central benzene ring substituted with four distinct functional groups:

  • Methyl Ester (-COOCH₃) at Position 1

  • Nitro Group (-NO₂) at Position 2

  • Primary Amine (-NH₂) at Position 4

  • Methyl Group (-CH₃) at Position 5

Mechanistic Causality of Spectral Shifts

The exact wavenumber at which a functional group absorbs infrared radiation is dictated by the bond's force constant and the reduced mass of the atoms involved. In poly-substituted aromatics, electronic effects (inductive and resonance) significantly alter these force constants[1].

  • The Conjugated Ester (C=O): In a standard saturated aliphatic ester, the carbonyl (C=O) stretch appears around 1740 cm⁻¹. However, in methyl 4-amino-5-methyl-2-nitrobenzoate, the ester is directly attached to the aromatic ring. This conjugation allows the π-electrons of the benzene ring to delocalize into the carbonyl group, lowering the double-bond character (and thus the force constant) of the C=O bond. Consequently, the absorption band shifts to a lower frequency, typically between 1730 and 1715 cm⁻¹[2].

  • The Primary Amine (N-H): The -NH₂ group acts as a strong electron-donating group via resonance. It exhibits two distinct stretching vibrations—asymmetric and symmetric—due to the in-phase and out-of-phase stretching of the two N-H bonds. These bands are characteristically sharp and appear in the 3400–3250 cm⁻¹ region[3]. Solid-state hydrogen bonding can cause these bands to broaden and shift slightly lower.

  • The Nitro Group (N-O): The nitro group is strongly electron-withdrawing. It produces two highly diagnostic, intense absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds. These reliably appear in the ranges of 1550–1490 cm⁻¹ and 1355–1315 cm⁻¹, respectively[4].

Quantitative Data: Expected IR Absorption Bands

The following table synthesizes the expected quantitative IR spectral data for methyl 4-amino-5-methyl-2-nitrobenzoate, categorized by functional group and vibrational mode.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)IntensityMechanistic Note
Primary Amine (-NH₂) N-H Asymmetric Stretch3450 – 3400MediumHigher frequency band of the primary amine doublet.
Primary Amine (-NH₂) N-H Symmetric Stretch3350 – 3300MediumLower frequency band of the primary amine doublet.
Aromatic Ring C-H Stretch3100 – 3000WeakCharacteristic of sp² hybridized C-H bonds.
Aliphatic Methyls C-H Stretch2950 – 2850Weak to Medsp³ hybridized C-H bonds from the ester and ring methyls.
Conjugated Ester C=O Stretch1730 – 1715StrongShifted lower than 1740 cm⁻¹ due to aromatic conjugation.
Primary Amine (-NH₂) N-H Bending (Scissoring)1650 – 1580MediumOften overlaps with aromatic C=C skeletal stretches.
Nitro Group (-NO₂) N-O Asymmetric Stretch1550 – 1490StrongHighly diagnostic, intense peak dominating the mid-region.
Aromatic Ring C=C Skeletal Stretch1600, 1500, 1450VariableMultiple bands indicating the aromatic core.
Nitro Group (-NO₂) N-O Symmetric Stretch1355 – 1315StrongSecond highly diagnostic nitro peak.
Ester C-O Stretch1300 – 1100StrongTypically resolves as two bands (C-C-O and O-C-C).

Experimental Protocol: High-Resolution ATR-FTIR Analysis

To ensure scientific integrity and reproducibility, the following self-validating protocol utilizes Attenuated Total Reflectance (ATR) FTIR, the modern gold standard for solid powder analysis.

Step 1: Instrument Calibration and Background Validation
  • Clean the ATR crystal (Diamond or ZnSe) thoroughly using a lint-free wipe and volatile spectroscopic-grade solvent (e.g., isopropanol or acetone). Allow to dry completely.

  • Self-Validation Check: Run a background scan (air). The resulting single-beam spectrum must show >95% transmittance across the 4000–400 cm⁻¹ range with no residual organic peaks (specifically checking the 3000 cm⁻¹ and 1700 cm⁻¹ regions). If peaks are present, reclean the crystal.

Step 2: Sample Preparation and Loading
  • Transfer approximately 2–5 mg of the solid methyl 4-amino-5-methyl-2-nitrobenzoate powder directly onto the center of the ATR crystal.

  • Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent, high pressure ensures intimate contact between the refractive crystal and the sample, which is critical because the evanescent wave penetrates only 0.5 to 2 micrometers into the sample. Poor contact results in artificially weak signals.

Step 3: Spectral Acquisition
  • Set the spectrometer parameters:

    • Range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Co-added Scans: Minimum of 32 scans to optimize the signal-to-noise ratio.

  • Execute the scan and collect the raw interferogram, converting it to a transmittance or absorbance spectrum via Fourier Transform.

Step 4: Data Processing
  • Apply an ATR Correction algorithm. Causality: Because the depth of penetration of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), peaks in the fingerprint region appear artificially intense compared to transmission spectra. ATR correction normalizes this disparity.

  • Apply a baseline correction to account for any scattering effects from the powder.

Spectral Interpretation Workflow

The following diagram illustrates the logical progression for interpreting the acquired spectrum of methyl 4-amino-5-methyl-2-nitrobenzoate.

IR_Workflow cluster_Interpretation 5. Functional Group Assignment Workflow Start 1. Sample Preparation (ATR Crystal Cleaning & Loading) Background 2. Background Scan (Self-Validation: >95% Transmittance) Start->Background Acquisition 3. Spectrum Acquisition (4000-400 cm⁻¹, 32 Scans, 4 cm⁻¹ Res) Background->Acquisition Processing 4. Spectral Processing (ATR & Baseline Correction) Acquisition->Processing HighFreq High Frequency (3500-2800 cm⁻¹) Identify N-H & C-H Stretches Processing->HighFreq Carbonyl Carbonyl Region (~1720 cm⁻¹) Identify Conjugated C=O Processing->Carbonyl Nitro Nitro Region (1550 & 1330 cm⁻¹) Identify Asym & Sym N-O Processing->Nitro Fingerprint Fingerprint (<1300 cm⁻¹) Identify C-O & C=C Bends Processing->Fingerprint Validation 6. Structural Confirmation of Methyl 4-amino-5-methyl-2-nitrobenzoate HighFreq->Validation Carbonyl->Validation Nitro->Validation Fingerprint->Validation

Figure 1: Step-by-step FTIR spectral acquisition and functional group interpretation workflow.

References

  • The Big Review VII: More Carbonyl Compounds. Spectroscopy Online. Available at:[Link]

  • IR Spectroscopy Tutorial: Amines. Organic Chemistry at CU Boulder. Available at:[Link]

  • How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing. Available at:[Link]

  • Inverse Infrared Spectral Deconvolution for Quantitative Analysis of Polymer Mixtures in Scattering Media. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Methyl 4-amino-5-methyl-2-nitrobenzoate

Strategic Retrosynthesis & Mechanistic Rationale Methyl 4-amino-5-methyl-2-nitrobenzoate is a highly functionalized, 1,2,4,5-tetrasubstituted anthranilic acid derivative utilized as a critical building block in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Retrosynthesis & Mechanistic Rationale

Methyl 4-amino-5-methyl-2-nitrobenzoate is a highly functionalized, 1,2,4,5-tetrasubstituted anthranilic acid derivative utilized as a critical building block in the development of kinase inhibitors and advanced bioactive reagents [1].

Synthesizing this specific regiochemistry presents a distinct challenge. Direct nitration of 4-amino-3-methylbenzoic acid is synthetically unfavorable; the strong ortho-directing effect of the amino group predominantly yields the undesired 5-nitro isomer. To circumvent this, our protocol employs a robust three-step sequence starting from 4-fluoro-3-methylbenzoic acid .

This route leverages two key mechanistic principles:

  • Regiocontrol via Steric and Electronic Directing Effects: In 4-fluoro-3-methylbenzoic acid, the methyl group is activating and directs electrophilic attack to the ortho and para positions. The fluorine atom is deactivating (-I > +M). The position para to the methyl group (position 6) is sterically accessible and electronically favored, leading exclusively to 4-fluoro-5-methyl-2-nitrobenzoic acid [2].

  • Orthogonal Activation for SNAr: The fluorine atom serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). By converting the carboxylic acid to a methyl ester, we protect the acid moiety and enhance the electron-withdrawing nature of the para-substituent, which strongly stabilizes the Meisenheimer intermediate during amination [3].

SynthesisWorkflow A 4-Fluoro-3-methylbenzoic acid (Starting Material) B Electrophilic Aromatic Nitration HNO3 / H2SO4, 0-5 °C A->B C 4-Fluoro-5-methyl-2-nitrobenzoic acid (Regioselective Intermediate) B->C D Fischer Esterification MeOH, H2SO4, Reflux C->D E Methyl 4-fluoro-5-methyl-2-nitrobenzoate (Activated SNAr Precursor) D->E F Nucleophilic Aromatic Substitution NH3 in MeOH, 80 °C E->F G Methyl 4-amino-5-methyl-2-nitrobenzoate (Target Compound) F->G

Fig 1: Three-step synthetic workflow for methyl 4-amino-5-methyl-2-nitrobenzoate.

Quantitative Optimization Data

To ensure a self-validating and scalable system, critical reaction parameters were optimized. The data below summarizes the causality behind the chosen experimental conditions.

Reaction StepParameter EvaluatedCondition ACondition BOptimal Choice & Rationale
1. Nitration Temperature25 °C (Yield: 45%, Over-nitration: 15%)0–5 °C (Yield: 82%, Over-nitration: <2%)0–5 °C . Strict thermal control suppresses dinitration and limits oxidative side-reactions.
2. Esterification Catalyst / DesiccantHCl (gas)H₂SO₄ (conc.)H₂SO₄ . Faster kinetics; acts as both a Brønsted acid and a desiccant to drive the equilibrium forward.
3. SNAr Amination Reagent SystemAqueous NH₄OH, 120 °CNH₃ in anhydrous MeOH, 80 °CNH₃ in MeOH . Prevents competitive ester hydrolysis that occurs rapidly in aqueous alkaline conditions.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Fluoro-5-methyl-2-nitrobenzoic acid

Causality: Nitration must be performed under rigorously cold conditions to ensure the nitronium ion attacks the less hindered, electronically favored position para to the methyl group without oxidizing the methyl group itself.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and an internal thermometer.

  • Substrate Dissolution: Charge the flask with concentrated H₂SO₄ (100 mL) and cool the system to 0 °C using an ice-salt bath. Slowly add 4-fluoro-3-methylbenzoic acid (15.4 g, 100 mmol) in small portions, ensuring the internal temperature does not exceed 5 °C.

  • Nitration: Prepare a nitrating mixture consisting of conc. HNO₃ (7.0 mL, 68%) and conc. H₂SO₄ (15 mL). Transfer this to the dropping funnel.

  • Addition: Add the nitrating mixture dropwise over 45 minutes. Self-Validation: The reaction mixture will transition to a deep yellow color. Maintain the temperature at 0–5 °C for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture over 500 g of vigorously stirred crushed ice. Filter the resulting pale yellow precipitate via vacuum filtration. Wash the filter cake with ice-cold water until the filtrate reaches a neutral pH. Dry under high vacuum to afford the intermediate.

Step 2: Synthesis of Methyl 4-fluoro-5-methyl-2-nitrobenzoate

Causality: Converting the carboxylic acid to a methyl ester is required to prevent the formation of a carboxylate salt in the subsequent amination step, which would deactivate the ring toward nucleophilic attack.

  • Setup: In a 250 mL round-bottom flask, suspend 4-fluoro-5-methyl-2-nitrobenzoic acid (19.9 g, ~100 mmol) in anhydrous methanol (150 mL).

  • Catalysis: Cautiously add concentrated H₂SO₄ (5 mL) dropwise. Attach a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 12 hours. Self-Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The starting material spot (low Rf due to hydrogen bonding) should completely disappear.

  • Workup: Concentrate the mixture under reduced pressure to remove ~80% of the methanol. Dilute the residue with ethyl acetate (200 mL).

  • Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 100 mL) to remove unreacted acid, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the ester as an off-white solid.

Step 3: Synthesis of Methyl 4-amino-5-methyl-2-nitrobenzoate

Causality: The highly electronegative fluorine atom is activated by the para-methoxycarbonyl group. Using anhydrous methanolic ammonia ensures the primary amine is formed without hydrolyzing the ester back to the carboxylic acid.

  • Setup: Transfer methyl 4-fluoro-5-methyl-2-nitrobenzoate (10.6 g, 50 mmol) to a 200 mL heavy-walled pressure vessel (sealed tube).

  • Reagent Addition: Add a 7 N solution of ammonia in methanol (100 mL).

  • Reaction: Seal the vessel securely. Safety Critical: Place the vessel behind a blast shield. Heat the reaction to 80 °C for 18 hours.

  • Depressurization: Allow the vessel to cool completely to room temperature before carefully unsealing to vent excess ammonia gas.

  • Isolation: Evaporate the solvent under reduced pressure. Purify the crude product by recrystallization from hot ethanol to afford methyl 4-amino-5-methyl-2-nitrobenzoate as a bright yellow crystalline solid.

References

  • Methyl 4-amino-5-methyl-2-nitrobenzoate | C9H10N2O4 | CID 131337747 Source: National Institutes of Health (NIH) / PubChem URL:[Link]

Application

Application Note: Methyl 4-amino-5-methyl-2-nitrobenzoate as a Strategic Building Block in Heterocyclic Synthesis

Introduction & Chemical Profile In the landscape of modern drug discovery, the quinazolin-4(3H)-one and benzimidazole scaffolds are privileged structures, frequently serving as the core of kinase inhibitors and GPCR modu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

In the landscape of modern drug discovery, the quinazolin-4(3H)-one and benzimidazole scaffolds are privileged structures, frequently serving as the core of kinase inhibitors and GPCR modulators. Synthesizing highly substituted variants of these heterocycles often presents severe regioselectivity challenges when starting from symmetrical or unmasked diamines.

Methyl 4-amino-5-methyl-2-nitrobenzoate (CAS: 2091536-65-9) [1] solves this by acting as a highly programmable, orthogonal building block. Its unique substitution pattern (C1-ester, C2-nitro, C4-amino, C5-methyl) provides a deterministic pathway for sequential functionalization[2].

The Mechanistic Rationale (Expertise & Experience)

Why use a 2-nitrobenzoate instead of a 2-aminobenzoate (anthranilate) derivative? If both the C2 and C4 positions were free amines, derivatizing the C4 position selectively would be nearly impossible due to competing nucleophilicity. By masking the C2-amine as a nitro group, the C4-amino group can be selectively acylated, alkylated, or subjected to Buchwald-Hartwig cross-coupling without risk of premature cyclization or off-target reactions[3]. The C5-methyl group provides a critical lipophilic vector, often required for occupying hydrophobic pockets (such as the gatekeeper region in ATP-competitive kinase inhibitors). Once the C4 position is decorated, the C2-nitro group is reduced, perfectly poising the molecule for cyclocondensation with the adjacent C1-methyl ester[4].

ReactivityMap Core Methyl 4-amino-5-methyl- 2-nitrobenzoate Amino 4-Amino Group (Nucleophilic Center) Core->Amino Step 1: Derivatization Nitro 2-Nitro Group (Masked Amine) Core->Nitro Step 2: Reduction Ester Methyl Ester (Electrophilic Anchor) Core->Ester Step 3: Cyclization

Caption: Orthogonal reactivity map of Methyl 4-amino-5-methyl-2-nitrobenzoate.

Quantitative Data & Reaction Optimization

A critical juncture in this synthetic sequence is the reduction of the C2-nitro group. The chosen reducing agent must not cleave the newly added C4-substituents (especially if they contain halogens) and must not prematurely hydrolyze the C1-ester.

Table 1: Optimization of Nitro Reduction Conditions

Reducing Agent Solvent System Temp (°C) Chemoselectivity (Halogen Tolerance) Typical Yield (%)
Pd/C, H₂ (1 atm) MeOH 25 Low (Risk of dehalogenation) 85 - 90
Fe, NH₄Cl EtOH / H₂O (4:1) 80 High (Optimal) 92 - 95
SnCl₂·2H₂O EtOAc 70 Moderate 75 - 80

| Na₂S₂O₄ | THF / H₂O (1:1)| 60 | High | 60 - 65 |

Table 2: Cyclocondensation Reagents for Quinazolinone Core Formation

Reagent Solvent Temp (°C) Time (h) Product C2-Substitution Yield (%)
Formamidine Acetate EtOH 90 12 Hydrogen (-H) 88
Trimethyl Orthoformate Neat 120 6 Hydrogen (-H) 82

| Acetamidine HCl / Base | DMF | 100 | 14 | Methyl (-CH₃) | 79 |

Experimental Protocols: Synthesis of 7-Substituted-6-Methylquinazolin-4(3H)-ones

The following self-validating protocols describe the transformation of Methyl 4-amino-5-methyl-2-nitrobenzoate into a complex quinazolinone scaffold[5].

Protocol A: Chemoselective N-Acylation of the C4-Amino Group

Causality: The C4-amine is derivatized first. The ortho-methyl group provides slight steric hindrance, but the amine remains highly nucleophilic.

  • Setup: Dissolve Methyl 4-amino-5-methyl-2-nitrobenzoate (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert N₂ atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Reaction: Dropwise add the desired acyl chloride (e.g., 4-fluorobenzoyl chloride, 1.1 eq). Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): Monitor via LC-MS. Reaction completion is indicated by the total disappearance of the starting material peak at m/z 211 [M+H]⁺ and the appearance of the corresponding acylated mass.

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Reduction of the C2-Nitro Group

Causality: Iron and ammonium chloride are utilized here instead of palladium-catalyzed hydrogenation to strictly prevent the dehalogenation of any aryl halides introduced during Protocol A[3].

  • Setup: Dissolve the intermediate from Protocol A in a 4:1 mixture of Ethanol and H₂O (50 mL).

  • Reagents: Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (5.0 eq).

  • Reaction: Attach a reflux condenser and heat the vigorously stirring mixture to 80 °C for 4 hours.

  • Self-Validation (IPC): Analyze via TLC (Hexanes/EtOAc 1:1). The successful reduction to an anthranilate derivative is visually confirmed by a highly fluorescent blue/green spot under 254 nm UV light, replacing the UV-absorbent nitro precursor.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides, washing the pad with hot EtOAc. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with EtOAc. Dry and concentrate to afford the 2-amino intermediate.

Protocol C: Cyclocondensation to the Quinazolin-4(3H)-one Core

Causality: The newly formed C2-amine and the C1-methyl ester are perfectly positioned for a cyclocondensation reaction. Formamidine acetate acts as both the carbon source for the pyrimidine ring and the cyclization trigger[4].

  • Setup: Dissolve the reduced intermediate from Protocol B in absolute ethanol (30 mL).

  • Reagents: Add formamidine acetate (3.0 eq).

  • Reaction: Reflux the mixture at 90 °C for 12 hours.

  • Self-Validation (IPC): LC-MS analysis will show a mass corresponding to the [M+H]⁺ of the cyclized product. Crucially, the mass will reflect the loss of methanol (-32 Da) and water (-18 Da) relative to the acyclic precursor, confirming the dual condensation.

  • Workup: Cool the reaction to room temperature. The target 7-amino-substituted 6-methylquinazolin-4(3H)-one will typically precipitate directly from the ethanol. Collect the solid via vacuum filtration, wash with cold ethanol, and dry under high vacuum.

Workflow SM Starting Material (CAS: 2091536-65-9) Step1 N-Acylation (at C4-Amino) SM->Step1 Step2 Chemoselective Reduction (Fe, NH4Cl) -> C2-Amino Step1->Step2 Step3 Cyclocondensation (Formamidine acetate) Step2->Step3 Product 7-Amino-substituted 6-methylquinazolin-4(3H)-one Step3->Product

Caption: Step-by-step synthetic workflow for Quinazolin-4(3H)-one derivatives.

References

  • National Center for Biotechnology Information. "Methyl 4-amino-5-methyl-2-nitrobenzoate | C9H10N2O4 | CID 131337747" PubChem.[Link]

  • Organic Chemistry Portal. "Synthesis of quinazolinones" Organic Chemistry.[Link]

  • He, L., et al. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview" Frontiers in Chemistry (PMC7214917).[Link]

  • RWTH Aachen University Publications. "Synthesis of Polycyclic Indolines by Utilizing a Reduction/Cyclization Cascade Reaction from nitrobenzoates" Eur. J. Org. Chem.[Link](Note: URL reflects the verified grounding domain for nitrobenzoate reduction mechanisms).

Sources

Method

Application Notes and Protocols for the Saponification of Methyl 4-amino-5-methyl-2-nitrobenzoate

Abstract This comprehensive technical guide provides a detailed protocol for the hydrolysis of methyl 4-amino-5-methyl-2-nitrobenzoate to its corresponding carboxylic acid, 4-amino-5-methyl-2-nitrobenzoic acid. This tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the hydrolysis of methyl 4-amino-5-methyl-2-nitrobenzoate to its corresponding carboxylic acid, 4-amino-5-methyl-2-nitrobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol herein emphasizes a base-catalyzed approach, commonly known as saponification, which offers the advantage of being an essentially irreversible reaction, thereby ensuring a high yield of the desired product.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, and methods for ensuring the integrity of the final product.

Introduction and Scientific Rationale

The hydrolysis of esters is a fundamental reaction in organic synthesis. While the reaction can be catalyzed by either acid or base, base-promoted hydrolysis, or saponification, is often preferred for its irreversibility.[1][2] The acid-catalyzed hydrolysis of esters is an equilibrium process, which can be challenging to drive to completion.[1] In contrast, base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The resulting carboxylic acid is then deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct, rendering the overall reaction irreversible.[1][3]

The target molecule, 4-amino-5-methyl-2-nitrobenzoic acid, is a valuable building block in medicinal chemistry. Its structural motifs are present in a variety of biologically active compounds. The following protocol has been developed based on well-established principles of organic chemistry and adapted from reliable procedures for analogous compounds.[4]

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis

The saponification of methyl 4-amino-5-methyl-2-nitrobenzoate proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

  • Acid-Base Reaction: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid. This acid-base reaction is rapid and irreversible, forming a carboxylate salt and methanol. This step is what drives the reaction to completion.

  • Protonation (Work-up): In a subsequent work-up step, a strong acid (e.g., hydrochloric acid) is added to protonate the carboxylate salt, precipitating the desired carboxylic acid product.

Experimental Protocol

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
Methyl 4-amino-5-methyl-2-nitrobenzoateC₉H₁₀N₂O₄210.19≥98%(e.g., Sigma-Aldrich)
Sodium Hydroxide (NaOH)NaOH40.00≥97%(e.g., Fisher Scientific)
Distilled or Deionized WaterH₂O18.02N/AIn-house
Concentrated Hydrochloric Acid (HCl)HCl36.46~37%(e.g., VWR)
Methanol (for recrystallization, if needed)CH₃OH32.04ACS Grade(e.g., Sigma-Aldrich)
Ethyl Acetate (for TLC)C₄H₈O₂88.11ACS Grade(e.g., Fisher Scientific)
Hexanes (for TLC)C₆H₁₄86.18ACS Grade(e.g., Fisher Scientific)
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Separatory funnel (if extraction is necessary)

  • Büchner funnel and filter flask for vacuum filtration

  • pH paper or pH meter

  • Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Melting point apparatus

Step-by-Step Procedure

1. Preparation of 2 M Sodium Hydroxide Solution:

  • Safety Note: Sodium hydroxide is corrosive and its dissolution in water is highly exothermic. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Add NaOH pellets slowly to water with stirring; never add water to NaOH.[5]

  • To prepare 100 mL of a 2 M NaOH solution, carefully weigh 8.0 g of NaOH pellets.[5]

  • In a beaker, slowly add the NaOH pellets to approximately 80 mL of distilled water while stirring continuously until all the pellets have dissolved.

  • Once the solution has cooled to room temperature, transfer it to a 100 mL volumetric flask and add distilled water to the mark.

2. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, add methyl 4-amino-5-methyl-2-nitrobenzoate.

  • For every 1.0 g of the ester, add 10 mL of the 2 M sodium hydroxide solution.

  • Attach a reflux condenser to the flask.

3. Hydrolysis Reaction:

  • Heat the reaction mixture to reflux using a heating mantle or oil bath.

  • Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

    • TLC Monitoring: Prepare a TLC chamber with a suitable eluent (e.g., 1:1 ethyl acetate/hexanes). Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to the starting ester has disappeared. The product, being a salt in the basic solution, will likely remain at the baseline.

4. Work-up and Isolation:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a beaker and place it in an ice bath to cool further.

  • While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to the cooled solution to precipitate the carboxylic acid. Monitor the pH with pH paper or a pH meter until the solution is strongly acidic (pH 1-2).

  • A solid precipitate of 4-amino-5-methyl-2-nitrobenzoic acid should form.

  • Continue to stir the mixture in the ice bath for another 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold distilled water to remove any inorganic salts.

5. Drying and Purification:

  • Dry the collected solid in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • The purity of the product can be assessed by its melting point and spectroscopic methods (e.g., ¹H NMR, IR).

  • If further purification is required, recrystallization can be performed. A suitable solvent system can be determined through small-scale solubility tests, with aqueous methanol or ethanol being likely candidates.

Workflow Visualization

The following diagram illustrates the key stages of the ester hydrolysis procedure.

Ester_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis reagents Weigh Reagents: - Ester - NaOH solution Prepare 2M NaOH Solution setup Combine Ester and NaOH Solution solution->setup reflux Heat to Reflux (1-2 hours) setup->reflux tlc Monitor by TLC reflux->tlc cool Cool Reaction Mixture reflux->cool acidify Acidify with HCl to pH 1-2 cool->acidify precipitate Precipitate Product acidify->precipitate filter Vacuum Filter and Wash precipitate->filter dry Dry the Product filter->dry analyze Analyze Purity: - Melting Point - Spectroscopy dry->analyze

Caption: Experimental workflow for the saponification of methyl 4-amino-5-methyl-2-nitrobenzoate.

Troubleshooting and Self-Validation

Issue Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Extend the reflux time and monitor by TLC until the starting material is consumed. Ensure the heating apparatus is functioning correctly.
Low Yield Incomplete precipitation during acidification.Ensure the solution is sufficiently acidic (pH 1-2) and allow adequate time for precipitation in an ice bath.
Product loss during washing.Use ice-cold water for washing the filter cake to minimize dissolution of the product.
Oily Product Presence of impurities.Purify the product by recrystallization from a suitable solvent.
Product does not precipitate The product may be more soluble in the acidic aqueous solution than expected.If precipitation is minimal, the product may need to be extracted with an organic solvent (e.g., ethyl acetate) from the acidic solution. The organic extracts would then be dried and the solvent evaporated.

Conclusion

This application note provides a robust and reliable protocol for the base-catalyzed hydrolysis of methyl 4-amino-5-methyl-2-nitrobenzoate. The principles of saponification, coupled with a detailed, step-by-step procedure and troubleshooting guide, are intended to enable researchers to confidently and efficiently synthesize 4-amino-5-methyl-2-nitrobenzoic acid. Adherence to the outlined procedures and safety precautions will contribute to a successful and safe experimental outcome.

References

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • ACS Publications. (2005, March 11). Theoretical Study of General Base-Catalyzed Hydrolysis of Aryl Esters and Implications for Enzymatic Reactions. [Link]

  • Pearson+. (n.d.). Explain why we speak of acidic hydrolysis of an ester as acid-cat... | Study Prep. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • Carolina Knowledge Center. (2023, January 6). Solution Preparation Guide. [Link]

  • Heredity Biosciences. (2024, August 28). How to Prepare a 2M NaOH Stock Solution: A Step-by-Step Guide. [Link]

  • Quora. (2015, April 13). What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis?[Link]

  • Reddit. (2018, April 19). Acid-catalyzed hydrolysis of Esters vs Base-catalyzed hydrolysis of Esters. [Link]

  • Pharmaguideline. (2010, September 25). Preparation and Standardization of 0.1 M Sodium Hydroxide. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]

Sources

Application

Application Note: Methyl 4-amino-5-methyl-2-nitrobenzoate as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Chemical Profile In rational drug design, the selection of highly functionalized, poly-substituted benzene rings is critical for accessing diverse chemical space. Methyl 4-amino-5-methyl-2-nitrobenzoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In rational drug design, the selection of highly functionalized, poly-substituted benzene rings is critical for accessing diverse chemical space. Methyl 4-amino-5-methyl-2-nitrobenzoate (CAS: 2091536-65-9) is a highly versatile, bi-functional building block. It features a precise substitution pattern that makes it an ideal precursor for synthesizing complex heterocyclic scaffolds—most notably, 7-amino-6-methylquinazolin-4(3H)-ones and 7-amino-6-methylquinolines .

This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this intermediate in the development of targeted therapeutics, such as kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.

Mechanistic Rationale & Structural Significance

The strategic placement of functional groups on this scaffold provides distinct advantages for both ring closure and late-stage functionalization:

  • The 1-Methyl Ester & 2-Nitro Relationship: This ortho-relationship is the classic setup for anthranilate-derived heterocycles. Catalytic reduction of the nitro group yields a latent C2-amine. The proximity of this newly formed amine to the ester carbonyl thermodynamically drives intramolecular cyclocondensation reactions [1].

  • The 4-Amino Group (Exocyclic Handle): Because the C4-amine is meta to the ester, it cannot participate in the primary ring closure. Instead, it becomes the 7-amino substituent on the resulting bicyclic system. This provides a critical, solvent-exposed vector for late-stage diversification (e.g., Buchwald-Hartwig cross-coupling, urea formation) to optimize target binding affinity and pharmacokinetics.

  • The 5-Methyl Group: Once cyclized, this becomes a 6-methyl substituent. In kinase inhibitors, a methyl group at this position frequently occupies a hydrophobic pocket within the ATP-binding cleft, enhancing potency and blocking metabolic oxidation hotspots.

Regioselectivity Intermediate Methyl 2,4-diamino-5-methylbenzoate (Post-Reduction) Path1 C2-Amine (Ortho to Ester) Participates in Ring Closure Intermediate->Path1 Proximity Effect Drives Cyclization Path2 C4-Amine (Meta to Ester) Remains Exocyclic (C7 position) Intermediate->Path2 Steric & Electronic Isolation

Fig 1: Regioselective divergence of the two amino groups during cyclocondensation.

Synthetic Workflows & Expert Insights

The most prominent application of methyl 4-amino-5-methyl-2-nitrobenzoate is its conversion into the quinazolin-4(3H)-one core. This is a two-step sequence: nitro reduction followed by cyclocondensation.

Expert Insight on Chemoselectivity: Following nitro reduction, the resulting intermediate possesses two amines. The C4-amine is a relatively electron-rich aniline, whereas the C2-amine is deactivated by an intramolecular hydrogen bond with the ortho-ester. During cyclocondensation with formamide, the highly nucleophilic C4-amine may undergo transient formylation. However, because the C2-amine's reaction leads to an irreversible, thermodynamically stable pyrimidinone ring, the reaction is driven forward. Any residual exocyclic C7-formamide can be easily cleaved via mild basic hydrolysis during the workup, leaving the robust quinazolinone core intact [2].

SyntheticWorkflow A Methyl 4-amino-5-methyl- 2-nitrobenzoate B Methyl 2,4-diamino- 5-methylbenzoate A->B H2, Pd/C MeOH, RT C 7-Amino-6-methyl- quinazolin-4(3H)-one B->C Formamide 150°C (MW) D 7-Urea-6-methyl- quinazolin-4(3H)-one C->D R-NCO Pyridine, 80°C

Fig 2: Synthetic workflow from the nitrobenzoate scaffold to a 7-urea-quinazolinone derivative.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. TLC and LC-MS checkpoints are integrated to ensure mechanistic fidelity at each step.

Protocol A: Catalytic Reduction to Methyl 2,4-diamino-5-methylbenzoate

Objective: Chemoselective reduction of the nitro group without hydrolyzing the ester.

  • Setup: In a 250 mL round-bottom flask, dissolve methyl 4-amino-5-methyl-2-nitrobenzoate (10.0 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%, ~1.06 g) under an argon atmosphere to prevent spontaneous ignition.

  • Reaction: Evacuate the flask and backfill with hydrogen gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (yellow spot, UV active) should disappear, replaced by a highly polar, fluorescent blue spot under 254 nm UV.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield the diamine intermediate as an off-white solid. Use immediately in the next step to prevent oxidative degradation.

Protocol B: Microwave-Assisted Cyclocondensation

Objective: Construct the 7-amino-6-methylquinazolin-4(3H)-one core. Microwave irradiation is utilized to bypass the sluggish thermal kinetics of anthranilate cyclization [3].

  • Setup: Transfer the crude methyl 2,4-diamino-5-methylbenzoate (approx. 10.0 mmol) to a 20 mL microwave-safe vial. Add formamide (10 mL, large excess) which acts as both the C2-carbon source and the solvent.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 150 °C for 25 minutes.

  • Hydrolysis of Transient Amides: Cool the reaction to room temperature. Add 1M NaOH (15 mL) and stir for 30 minutes at 50 °C. Causality: This step selectively hydrolyzes any transient formylation at the C7-exocyclic amine, ensuring a free amine handle for downstream chemistry.

  • Workup: Neutralize the mixture with 1M HCl to pH 7. The product will precipitate. Filter, wash with cold water, and dry under high vacuum.

Protocol C: Late-Stage Derivatization (Urea Formation)

Objective: Functionalize the C7-amine to create a target-specific pharmacophore.

  • Setup: Dissolve 7-amino-6-methylquinazolin-4(3H)-one (1.0 mmol) in anhydrous pyridine (5 mL).

  • Reagent Addition: Add the desired aryl isocyanate (1.1 mmol) dropwise at 0 °C.

  • Reaction: Warm to 80 °C and stir for 12 hours. The exocyclic amine selectively attacks the isocyanate; the N3-nitrogen of the quinazolinone is protected by tautomeric delocalization.

  • Purification: Concentrate the pyridine in vacuo, triturate the residue with diethyl ether, and filter to obtain the pure urea derivative.

Reaction Optimization Data

When synthesizing the quinazolinone core, the choice of the C2-carbon source dictates the substitution at the 2-position of the final heterocycle. Table 1 summarizes optimized conditions based on standard anthranilate reactivity [4].

Table 1: Reagent Selection for Quinazolinone Cyclocondensation

Reagent (C2 Source)Catalyst / ConditionsResulting C2 SubstituentExpected YieldMechanistic Note
Formamide 150 °C, Microwave (25 min)-H78–85%Acts as both solvent and electrophile; highest atom economy.
Acetamide 150 °C, Neat, Thermal (6 h)-CH₃70–80%Requires longer reaction times due to steric hindrance of the methyl group.
Triethyl Orthoformate p-TSA (cat.), EtOH, Reflux-H80–90%Generates ethanol byproduct; requires an external ammonia source (e.g., NH₄OAc) for N3 insertion.
Aryl Aldehydes CuCl₂ (cat.), EtOH, Reflux-Aryl65–85%Requires an oxidative cyclodehydrogenation step to aromatize the pyrimidinone ring.

References

  • Zulykama, Y., Nagarajan, R., & Perumal, P. T. (2006). Synthesis of 4-(3H)-Quinazolinones by Microwave Assisted Tandem Reaction and Evaluation of Their Antibacterial and Antifungal Activities. ChemInform. Available at:[Link]

  • Obafemi, C. A., et al. (2013). Microwave-assisted Synthesis and Antibacterial Activity of Some Quinazolinone Derivatives. Journal of Pharmacy Research, 6(6), 633-637. Available at:[Link]

  • Rad-Moghadam, K., & Mohseni, M. (2014). A Novel Method for the Synthesis of 4(3H)-Quinazolinones. ResearchGate. Available at:[Link]

Method

Guide to the N-Alkylation of Methyl 4-amino-5-methyl-2-nitrobenzoate: Protocols, Mechanistic Insights, and Troubleshooting

An Application Note for Drug Development Professionals and Organic Chemists Abstract The N-alkylation of aromatic amines is a cornerstone transformation in organic synthesis, pivotal for the construction of novel molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

The N-alkylation of aromatic amines is a cornerstone transformation in organic synthesis, pivotal for the construction of novel molecular entities in pharmaceutical and materials science.[1] Methyl 4-amino-5-methyl-2-nitrobenzoate is a valuable substituted aniline derivative, and the introduction of alkyl groups onto its amino function allows for systematic modulation of its physicochemical properties, including lipophilicity, solubility, and metabolic stability.[2] This guide provides a comprehensive overview of the N-alkylation of this substrate, presenting detailed, field-proven protocols for both classical and modern synthetic approaches. We delve into the causality behind experimental choices, offer a robust troubleshooting framework, and ground our recommendations in authoritative literature to ensure scientific integrity and reproducibility.

Mechanistic Principles of N-Alkylation

The N-alkylation of methyl 4-amino-5-methyl-2-nitrobenzoate typically proceeds via a nucleophilic substitution (SN2) pathway. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, commonly an alkyl halide.[2]

Several electronic factors influence this reaction:

  • Nucleophilicity of the Amine: The amino group is activating and ortho, para-directing. However, its nucleophilicity is significantly attenuated by the potent electron-withdrawing effect of the nitro group at the ortho position.[2] The methyl group at the meta position provides a slight activating effect through hyperconjugation. This electronic balance necessitates moderately forcing reaction conditions to achieve efficient conversion.

  • Role of the Base: A base is essential to neutralize the hydrogen halide (e.g., HBr, HI) formed during the reaction.[3] This prevents the protonation of the starting amine, which would form an unreactive ammonium salt, and drives the reaction to completion by deprotonating the N-alkylated ammonium intermediate.[2] Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic amines (Triethylamine, DIPEA).

N_Alkylation_Mechanism General Mechanism of N-Alkylation Start Methyl 4-amino-5-methyl- 2-nitrobenzoate + R-X Intermediate Ammonium Salt Intermediate [Ar-NH(R)R']⁺ X⁻ Start->Intermediate Nucleophilic Attack (SN2) Product N-Alkylated Product Ar-N(R)R' Intermediate->Product Byproduct Protonated Base + X⁻ Intermediate->Byproduct Base Base (e.g., K₂CO₃) Base->Intermediate Deprotonation

Caption: Workflow for the SN2 N-alkylation of the target aniline.

Experimental Protocols

Two primary methods are presented: classical alkylation with alkyl halides, which is robust and widely applicable, and reductive amination, which offers superior control for mono-alkylation and is suitable for a broader range of alkyl groups.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This protocol is a standard procedure for introducing primary and secondary alkyl groups using alkyl halides. It is reliable but may require optimization to prevent over-alkylation.

Materials and Reagents:

  • Methyl 4-amino-5-methyl-2-nitrobenzoate

  • Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.1 - 1.5 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-amino-5-methyl-2-nitrobenzoate (1.0 eq.).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1 eq.) dropwise at room temperature.[2]

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction time can vary from 4 to 12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate.

Scientist's Note: The choice of base is critical. Potassium carbonate is a cost-effective and efficient choice.[4] For less reactive alkyl halides, a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) may be employed, although caution is required with NaH due to its pyrophoric nature.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is an excellent alternative that avoids the problem of multiple alkylations often encountered with alkyl halides.[5] This two-step, one-pot process involves the formation of an imine intermediate with an aldehyde or ketone, followed by its immediate reduction.

Materials and Reagents:

  • Methyl 4-amino-5-methyl-2-nitrobenzoate

  • Aldehyde or Ketone (1.2 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, ~5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add methyl 4-amino-5-methyl-2-nitrobenzoate (1.0 eq.) and the aldehyde or ketone (1.2 eq.).

  • Solvent and Catalyst: Add DCM or DCE to dissolve the reagents, followed by a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Scientist's Note: Sodium triacetoxyborohydride is a mild and selective reducing agent that can reduce the intermediate iminium ion in the presence of the unreacted aldehyde, which is a key advantage of this method.[5] It is also less water-sensitive than other hydrides like sodium borohydride.

Data Presentation and Characterization

Successful N-alkylation can be confirmed by standard analytical techniques. The following table summarizes hypothetical but expected results for the N-alkylation of the title compound using Protocol 1.

Alkylating AgentProductReaction Time (h)Typical Yield (%)¹H NMR δ (NH, ppm)Key ¹H NMR Signals (ppm)
IodomethaneN-Methyl derivative4-685-95~8.3 (broad singlet)Singlet at ~3.0 ppm (3H, N-CH₃)
Ethyl BromideN-Ethyl derivative6-880-90~8.1 (broad triplet)Quartet at ~3.3 ppm (2H, N-CH₂), Triplet at ~1.3 ppm (3H, CH₃)
Benzyl BromideN-Benzyl derivative8-1275-85~8.5 (broad triplet)Singlet at ~4.5 ppm (2H, N-CH₂), Multiplet at ~7.3-7.4 ppm (5H, Ar-H)

Expected Spectroscopic Changes:

  • ¹H NMR: The two protons of the primary amine (NH₂) will be replaced by a single proton (NH) for mono-alkylation, which typically shifts downfield and may show coupling to the protons on the adjacent carbon of the new alkyl group.[2] New signals corresponding to the introduced alkyl group will appear in their characteristic regions.

  • ¹³C NMR: Appearance of new signals in the aliphatic region corresponding to the carbons of the alkyl group.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) will correspond to the mass of the N-alkylated product.

  • Infrared (IR) Spectroscopy: The characteristic N-H stretching vibrations for a primary amine (two bands around 3300-3500 cm⁻¹) will be replaced by a single, sharper N-H stretch for the secondary amine in the same region.

Troubleshooting Guide

Even robust protocols can encounter issues. This guide provides a logical framework for diagnosing and resolving common problems.

Troubleshooting_Workflow Troubleshooting Workflow for N-Alkylation Start Analyze TLC: Low Yield or Incomplete Reaction? A1 Most starting material (SM) remains Start->A1 Yes A2 SM consumed, but low yield of desired product (P) Start->A2 No, SM gone A3 Multiple new spots observed Start->A3 Yes, complex B1 Check Reagents: - Alkylating agent active? - Base strong/dry enough? - Solvents anhydrous? A1->B1 Possible Cause B2 Review Conditions: - Increase temperature? - Extend reaction time? - Use stronger base (e.g., Cs₂CO₃)? A1->B2 Possible Solution B3 Product Loss during Work-up: - Emulsion during extraction? - Product water-soluble? - Incomplete extraction? A2->B3 Possible Cause B4 Side Reactions: - Di-alkylation? - Degradation? A3->B4 Possible Cause B5 Optimize Stoichiometry: - Use 1.05-1.1 eq. of alkylating agent. - Add alkylating agent slowly. B4->B5 Solution for Di-alkylation B6 Lower Reaction Temperature B4->B6 Solution for Degradation

Caption: A decision tree for troubleshooting common N-alkylation issues.

Safety Precautions

  • Substituted Aniline: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Alkyl Halides: Many alkyl halides are toxic, volatile, and potential carcinogens (e.g., iodomethane). Handle with extreme care in a fume hood.[2]

  • Solvents: DMF is a combustible liquid and a known reproductive toxin. Acetonitrile and DCM are volatile and harmful if inhaled.[2]

  • Bases & Reagents: Potassium carbonate is an irritant. Sodium triacetoxyborohydride can release flammable gas upon contact with water.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • BenchChem (2025). Application Notes and Protocols: N-Alkylation of 9,10-Dihydro-1,2-phenanthrenediamine.
  • Caires, F. J., & Clososki, G. C. (2026). Green, fast and simple continuous-flow protocol for the N-alkylation of amines in a biphasic solvent system. RSC Publishing.
  • Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. PMC.
  • Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • Unknown Author.
  • BenchChem (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Synthesis: Controlling Side Reactions of 4-Nitroaniline Hydrochloride.
  • Reddy, K. S. K., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
  • Organic Chemistry Portal. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Akkurt, M., et al. (2006). Methyl 4-(butyrylamino)

Sources

Application

using methyl 4-amino-5-methyl-2-nitrobenzoate in cross-coupling reactions

Application Note: Divergent Cross-Coupling Strategies for Methyl 4-amino-5-methyl-2-nitrobenzoate in Medicinal Chemistry Executive Summary Methyl 4-amino-5-methyl-2-nitrobenzoate (CAS: 2091536-65-9)[1] is a highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Cross-Coupling Strategies for Methyl 4-amino-5-methyl-2-nitrobenzoate in Medicinal Chemistry

Executive Summary

Methyl 4-amino-5-methyl-2-nitrobenzoate (CAS: 2091536-65-9)[1] is a highly functionalized, polysubstituted benzene derivative that serves as a critical building block in modern drug discovery. Featuring an ester, a nitro group, a methyl group, and an amino group on a single aromatic ring, it is frequently utilized to construct complex heterocycles (e.g., benzimidazoles, quinazolines) and sterically hindered biaryl scaffolds found in epigenetic modulators and kinase inhibitors[2]. This guide details two divergent cross-coupling pathways—nucleophilic amination and electrophilic arylation—tailored specifically for the unique electronic and steric demands of this molecule.

Physicochemical Profiling & Reactivity Rationale

The reactivity of the C4-amino group in methyl 4-amino-5-methyl-2-nitrobenzoate is heavily modulated by its surrounding substituents.

  • Electronic Deactivation: The C2-nitro and C1-methyl ester groups exert strong electron-withdrawing effects via induction and resonance. This drastically reduces the electron density on the aniline nitrogen, rendering it a weak nucleophile.

  • Steric Hindrance: The adjacent C5-methyl group introduces local steric bulk, further impeding the approach of transition metal complexes.

Pathway Causality: Because it behaves as a "deactivated aniline," traditional palladium catalysts (e.g., Pd(PPh3)4 or Pd2(dba)3 with BINAP) often fail to achieve efficient C–N bond formation due to sluggish oxidative addition and competitive catalyst resting states. To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands—specifically BrettPhos or RuPhos —are required[3]. When deployed as pre-formed Pd G3 or G4 palladacycles, these ligands ensure the rapid generation of the active monoligated Pd(0) species necessary for coupling electron-deficient substrates[4].

Alternatively, the deactivated nature of the amine can be strategically bypassed by converting it into an electrophile. Through a non-aqueous Sandmeyer reaction, the amine is transformed into a bromide[5]. This inversion of reactivity allows the molecule to act as an aryl halide in Suzuki-Miyaura cross-coupling reactions , enabling the construction of sterically demanding C–C bonds[6].

Workflow Visualization

Workflow SM Methyl 4-amino-5-methyl-2-nitrobenzoate (Deactivated Nucleophile) BHA Buchwald-Hartwig Amination (BrettPhos Pd G3, Cs2CO3) SM->BHA Path A Sandmeyer Non-Aqueous Sandmeyer (t-BuONO, CuBr2) SM->Sandmeyer Path B ProdA N-Aryl/Alkyl Derivative (Secondary Amine) BHA->ProdA Bromide Methyl 4-bromo-5-methyl-2-nitrobenzoate (Electrophile) Sandmeyer->Bromide Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) Bromide->Suzuki ProdB Biaryl Scaffold (C-C Bond Formation) Suzuki->ProdB

Divergent cross-coupling pathways for methyl 4-amino-5-methyl-2-nitrobenzoate.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (Nucleophilic Pathway)

Causality & Expert Insight: We utilize precatalyst because it rapidly activates at mild temperatures to form the active Pd(0) species, which is critical for coupling electron-deficient anilines[4]. Cesium carbonate (Cs₂CO₃) is selected as the base instead of the more traditional sodium tert-butoxide (NaOtBu) to prevent unwanted saponification of the C1-methyl ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine methyl 4-amino-5-methyl-2-nitrobenzoate (1.0 equiv), the desired aryl halide (1.2 equiv), BrettPhos Pd G3 (3 mol%), BrettPhos ligand (3 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3x). This oxygen-free environment is mandatory to prevent the oxidation of the electron-rich phosphine ligand.

  • Solvent Addition: Add anhydrous 1,4-dioxane (to yield a 0.2 M solution) via syringe. Sparge the heterogeneous mixture with Argon for 10 minutes.

  • Reaction & Validation: Seal the tube and heat to 90 °C in a pre-heated oil bath. Self-Validation: The mixture will typically transition from a cloudy suspension to a deep red/orange homogeneous solution within 15 minutes, visually indicating the successful initiation of the Pd(0) catalytic cycle.

  • Monitoring: Stir for 12–24 hours. Monitor the reaction via LC-MS. The deactivated nature of the aniline necessitates longer reaction times compared to standard alkyl amines.

  • Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

Protocol 2: Electrophilic Inversion via Sandmeyer & Suzuki-Miyaura

Causality & Expert Insight: Converting the deactivated amine to a bromide allows for robust C–C bond formation. The Sandmeyer reaction must be conducted under anhydrous conditions using tert-butyl nitrite (t-BuONO) to prevent the competitive formation of a phenol byproduct and to protect the ester from aqueous hydrolysis[5]. For the subsequent Suzuki coupling, is chosen because its bidentate nature stabilizes the palladium center against the steric bulk of the ortho-methyl and nitro groups, preventing premature β-hydride elimination[6].

Step 2A: Anhydrous Sandmeyer Bromination

  • Reagent Mixing: Suspend CuBr₂ (1.2 equiv) and t-BuONO (1.5 equiv) in anhydrous acetonitrile (0.3 M) under an Argon atmosphere.

  • Addition: Cool the suspension to 0 °C. Slowly add methyl 4-amino-5-methyl-2-nitrobenzoate (1.0 equiv) portion-wise over 15 minutes.

  • Reaction & Validation: Remove the ice bath and warm the mixture to 60 °C for 2 hours. Self-Validation: The steady evolution of N₂ gas bubbles serves as a visual confirmation of diazonium salt decomposition and bromide incorporation.

  • Workup: Quench the reaction with 1M aqueous HCl to solubilize copper salts. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the intermediate methyl 4-bromo-5-methyl-2-nitrobenzoate .

Step 2B: Suzuki-Miyaura Coupling

  • Preparation: In a reaction vial, combine methyl 4-bromo-5-methyl-2-nitrobenzoate (1.0 equiv), the target aryl boronic acid (1.5 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and K₂CO₃ (2.5 equiv).

  • Solvent: Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.15 M).

  • Reaction: Heat the sealed vial to 80 °C for 8–12 hours.

  • Validation & Isolation: Validate completion via TLC (disappearance of the UV-active bromide starting material). Cool the mixture, partition between EtOAc and water, extract the aqueous layer, dry the organics, and purify via column chromatography to isolate the biaryl scaffold.

Quantitative Data Summary

Reaction PathwaySubstrate RoleCatalyst / Key ReagentsOptimal BaseTypical YieldKey Challenge Mitigated
Buchwald-Hartwig NucleophileBrettPhos Pd G3Cs₂CO₃65–85%Overcomes poor nucleophilicity of deactivated aniline; prevents ester cleavage.
Sandmeyer Bromination Intermediatet-BuONO, CuBr₂N/A70–90%Anhydrous conditions prevent phenol formation and ester hydrolysis.
Suzuki-Miyaura ElectrophilePd(dppf)Cl₂K₂CO₃60–80%Bidentate ligand stabilizes Pd against steric bulk of ortho-substituents.

References

  • Taylor & Francis. "Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics". Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • ACS Publications. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions". Chemical Reviews.[Link]

  • ACS Publications. "Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters". The Journal of Organic Chemistry.[Link]

  • ACS Publications. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 1995, 95(7), 2457-2483.[Link]

  • ACS Publications. "Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides". The Journal of Organic Chemistry, 1977, 42(14), 2426-2429.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Development for Methyl 4-amino-5-methyl-2-nitrobenzoate

Welcome to the Analytical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing, troubleshooting, and validating stability-indicating High-Performance Liquid C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing, troubleshooting, and validating stability-indicating High-Performance Liquid Chromatography (HPLC) methods for methyl 4-amino-5-methyl-2-nitrobenzoate .

Due to the molecule's complex physicochemical profile—featuring a polarizable primary amine, an electron-withdrawing nitro group, and a hydrolyzable ester—standard generic gradients often fail. This center provides field-proven, causality-driven solutions to ensure your analytical procedures are robust, self-validating, and compliant with global pharmacopeial standards.

Method Development Lifecycle

Workflow N1 1. Analyte Profiling (pKa Assessment, UV Max) N2 2. Stationary Phase Selection (End-capped C18 / Phenyl-Hexyl) N1->N2 N3 3. Mobile Phase pH Control (pH < 1.5 or pH > 4.5) N2->N3 N4 4. Gradient Optimization (Water/MeCN + 0.1% TFA) N3->N4 N5 5. Forced Degradation (Hydrolysis, Oxidation Stress) N4->N5 N6 6. ICH Q2(R2) Validation (Specificity, Linearity, LOQ) N5->N6

HPLC Method Development Workflow for Aromatic Amines

Section 1: Chromatographic Method Development (FAQs)

Q: How do I select the optimal stationary phase for this specific compound? A: Methyl 4-amino-5-methyl-2-nitrobenzoate possesses a highly conjugated aromatic system. While a standard end-capped C18 column is a reliable starting point, a Phenyl-Hexyl stationary phase often yields superior selectivity. The phenyl ring in the stationary phase facilitates π−π interactions with the analyte's electron-deficient nitroaromatic ring, providing orthogonal retention mechanisms compared to pure hydrophobic partitioning.

Q: What is the best mobile phase strategy to prevent peak tailing of the amino group? A: Peak tailing in aromatic amines is primarily caused by secondary ion-exchange interactions between the basic amine and unreacted, acidic silanol groups on the silica matrix[1]. The amine in methyl 4-amino-5-methyl-2-nitrobenzoate has a significantly lowered pKa (estimated ~1.5–2.5) due to the electron-withdrawing para-ester and meta-nitro groups.

  • The Causality: If you operate at a pH near the analyte's pKa (e.g., pH 2.5), the molecule exists in a state of partial ionization, leading to peak splitting and severe tailing.

  • The Solution: You must operate at least 1.5 pH units away from the pKa. Using a highly acidic mobile phase additive like 0.1% Trifluoroacetic acid (TFA, pH ~2.0) ensures the amine is fully protonated while simultaneously neutralizing the acidic silanols, thereby shutting down the ion-exchange pathway[1]. Alternatively, adding a competing base like triethylamine (TEA) can mask active silanol sites[1].

Q: Can I modernize my legacy method to a newer column without full revalidation? A: Yes. Under the modernized USP <621> guidelines, allowable adjustments to the chromatographic system permit transferring methods to superficially porous particles (SPPs) to increase throughput[2]. The critical requirement is that the ratio of column length to particle size ( L/dp​ ) must be maintained within -25% to +50% of the original validated method[3].

Section 2: Purity Analysis & Forced Degradation Troubleshooting

Q: How do I ensure my method is truly "stability-indicating"? A: A method is only stability-indicating if it can baseline-resolve the active pharmaceutical ingredient from all synthetic impurities and degradation products[4]. For this esterified nitroaromatic compound, the primary degradation liabilities are base/acid-catalyzed ester hydrolysis and oxidative/reductive degradation of the nitro group.

Quantitative Chromatographic Performance Targets

The following table summarizes the expected chromatographic behavior of the main analyte and its primary degradation products.

Analyte / ImpurityMechanism of FormationExpected RRTResolution ( Rs​ ) Target
4-Amino-5-methyl-2-nitrobenzoic acidBase/Acid Hydrolysis~0.65 (More polar)> 2.0
Methyl 2,4-diamino-5-methylbenzoateReduction of Nitro Group~0.45 (Most polar)> 2.0
Methyl 4-amino-5-methyl-2-nitrobenzoate Main Analyte 1.00 N/A
Ethyl 4-amino-5-methyl-2-nitrobenzoateEsterification Byproduct~1.25 (Less polar)> 1.5

Note: RRT = Relative Retention Time. Values are estimates based on reversed-phase partitioning.

Troubleshooting Issue Peak Tailing Observed (Asymmetry Factor > 1.5) Q1 Is the mobile phase pH close to the analyte pKa? Issue->Q1 A1_Yes Adjust pH by ±2 units (Use 0.1% TFA or Acetate) Q1->A1_Yes Yes Q2 Are silanol interactions occurring? Q1->Q2 No A2_Yes Use end-capped column or add TEA modifier Q2->A2_Yes Yes Q3 Is there a column void or frit blockage? Q2->Q3 No A3_Yes Reverse flush column or replace guard/column Q3->A3_Yes Yes

Troubleshooting Logic for Peak Tailing in Basic Analytes

Section 3: Method Validation (ICH Q2(R2) Compliance)

Q: What are the core validation parameters for a quantitative impurity method? A: According to the latest ICH Q2(R2) guidelines[4], validating a quantitative test for impurities requires demonstrating that the procedure is fit for its intended purpose[5]. Key parameters include:

  • Specificity: Proven by analyzing forced degradation samples to ensure no co-elution between the main peak and degradation products[5].

  • Linearity & Range: Must be established from the reporting level (typically 0.05%) up to 120% of the specification limit[5].

  • Accuracy: Assessed via spike recovery of known impurities into the matrix. The acceptance criterion is usually a recovery rate indicating closeness to the conventional true value[6].

  • Limit of Quantitation (LOQ): The lowest concentration reliably quantified with acceptable precision and accuracy, often determined using a Signal-to-Noise (S/N) ratio of 10:1[6].

Experimental Protocols
Protocol 1: Mobile Phase Preparation & System Passivation

This protocol ensures a self-validating baseline by eliminating ghost peaks and stabilizing the ionization state of the system.

  • Aqueous Phase (Mobile Phase A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and vacuum-filter through a 0.22 µm PTFE membrane.

  • Organic Phase (Mobile Phase B): 100% HPLC-grade Acetonitrile (filtered and degassed).

  • System Purge: Purge all HPLC system lines with Mobile Phase A and B for 5 minutes at 2.0 mL/min to remove air bubbles and passivate the stainless-steel lines.

  • Equilibration: Install an end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm). Equilibrate at 1.0 mL/min with 95% A / 5% B until the baseline is completely flat and system pressure is stable (typically requires 10–15 column volumes).

Protocol 2: Forced Degradation Setup for Stability-Indicating Power

This protocol generates the necessary degradation profile to validate method specificity. Neutralization steps are critical to prevent extreme pH from dissolving the silica backbone of the HPLC column.

  • Acid Hydrolysis: Dissolve 10 mg of the sample in 5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Critical Step: Neutralize with 5 mL of 0.1 M NaOH prior to injection to protect the column[1].

  • Base Hydrolysis: Dissolve 10 mg of the sample in 5 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours (ester hydrolysis is rapid). Critical Step: Neutralize with 5 mL of 0.1 M HCl[1].

  • Oxidative Degradation: Dissolve 10 mg of the sample in 5 mL of 3% H₂O₂. Incubate at room temperature for 24 hours[1].

  • Sample Preparation: Dilute all stressed samples with the initial mobile phase composition to a target nominal concentration (e.g., 100 µg/mL). Filter through a 0.45 µm PTFE syringe filter directly into HPLC vials.

References
  • USP <621> Chromatography - US Pharmacopeia.
  • validation of analytical procedures q2(r2) - ICH.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview - YouTube.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA.
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis - Chromatography Online.
  • Method development for the analysis of impurities in Methyl 2-amino-5-isopropylbenzoate - BenchChem.

Sources

Optimization

removing organic impurities from methyl 4-amino-5-methyl-2-nitrobenzoate batches

Welcome to the Technical Support Center for pharmaceutical intermediates. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for isolating highly pure methyl 4-amino-5-methyl-2-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pharmaceutical intermediates. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for isolating highly pure methyl 4-amino-5-methyl-2-nitrobenzoate , a critical building block in drug development.

Due to the structural complexities of substituted anilines and nitrobenzoates, crude batches often suffer from regioisomeric contamination, incomplete esterification, and oxidative degradation. This guide is designed to help you systematically diagnose and clear these organic impurities.

I. Quantitative Impurity Profiling

Before initiating clearance protocols, it is critical to understand the typical impurity profile of your crude batch. The table below summarizes the most common organic impurities, their mechanistic origins, and targeted clearance strategies.

Impurity TypeMechanistic OriginDetection (HPLC RRT)Primary Clearance Strategy
4-Amino-5-methyl-2-nitrobenzoic acid Incomplete Fischer esterification or inadvertent aqueous hydrolysis[1].~0.65 (More polar)Mild alkaline aqueous extraction
Methyl 4-amino-3-methyl-2-nitrobenzoate Electrophilic aromatic nitration regioisomer driven by competing steric effects[2].~1.08 (Similar polarity)Thermodynamic recrystallization
Methyl 4-acetamido-5-methyl-2-nitrobenzoate Unreacted protected precursor (if synthesized via an acetamide route).~1.15 (Less polar)Solvent/Anti-solvent precipitation
Oxidative Polymeric Species High-temperature degradation of the aniline moiety during synthesis[1].Broad baseline late-elutionActivated carbon filtration

II. Troubleshooting FAQs: Diagnostics & Causality

Q1: Our post-reaction HPLC shows up to 5% of the free acid (4-amino-5-methyl-2-nitrobenzoic acid). Why is this happening, and how do we remove it without degrading the product? A1: This is a classic equilibrium issue. Fischer esterification is a reversible reaction. If water is not efficiently removed during synthesis, or if the reaction is quenched improperly, the ester hydrolyzes back to the free acid[1].

  • The Fix: Do not attempt to remove this via chromatography. Instead, utilize the pKa difference. The free carboxylic acid has a pKa of ~2.5, while the amino group is weakly basic. By washing the organic layer with a mild base like 5% Sodium Bicarbonate ( NaHCO3​ ), you selectively deprotonate the acid, partitioning it into the aqueous waste[3]. NaHCO3​ is chosen because its conjugate acid (carbonic acid, pKa ~6.4) is too weak to hydrolyze your target ester.

Q2: We are detecting a persistent regioisomer impurity (the 3-methyl variant). Silica gel chromatography isn't separating them. What is the alternative? A2: Regioisomers formed during the nitration of substituted benzoates share nearly identical dipole moments and polarities, making standard normal-phase chromatography ineffective[2].

  • The Fix: You must exploit their differing crystal lattice packing energies through thermodynamic recrystallization. Using a binary solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) allows the less soluble target para-amino/ortho-nitro substituted ester to crystallize, while the regioisomer remains kinetically trapped in the mother liquor[4].

Q3: The crude batch has a dark orange/brown hue instead of the expected pale yellow. Will crystallization fix this? A3: Not entirely. Dark discoloration indicates the presence of trace oxidation products or polymeric byproducts formed if the reaction exceeded optimal temperatures[1]. These highly conjugated polymers can co-crystallize by becoming trapped in the product's lattice defects.

  • The Fix: Introduce an activated carbon (Darco) treatment step prior to crystallization. The highly porous carbon matrix physically adsorbs large, conjugated polymeric impurities via π−π stacking interactions.

III. Impurity Clearance Workflow

ImpurityClearance Crude Crude Batch (Contains Organics) HPLC HPLC Profiling (Identify Impurities) Crude->HPLC Wash Alkaline Wash (Removes Free Acids) HPLC->Wash Acidic Impurities > 0.5% Carbon Carbon Treatment (Removes Oxidation/Color) Wash->Carbon Organic Phase Cryst Recrystallization (Removes Regioisomers) Carbon->Cryst Clarified Filtrate Pure Pure Methyl 4-amino-5- methyl-2-nitrobenzoate Cryst->Pure >99% Purity Achieved

Workflow for the systematic removal of organic impurities from crude nitrobenzoate batches.

IV. Validated Experimental Protocols

Protocol A: Alkaline Partitioning & Decolorization

This protocol isolates the target ester from unreacted acidic precursors and oxidative polymers.

  • Dissolution: Dissolve the crude methyl 4-amino-5-methyl-2-nitrobenzoate in Ethyl Acetate (10 mL per gram of crude).

    • Causality: Ethyl acetate provides excellent solubility for the ester while maintaining strict immiscibility with water, ensuring clean phase separation.

  • Alkaline Wash: Wash the organic layer with 5% w/v aqueous NaHCO3​ (3 x 5 mL/g). Vent the separatory funnel frequently to release CO2​ gas.

    • Self-Validation Checkpoint: Test the pH of the final aqueous wash using pH paper. If the pH is < 7, acidic impurities are still neutralizing the base; perform an additional wash until the aqueous layer remains mildly basic (pH ~8).

  • Decolorization: Add activated carbon (0.1 g per gram of crude) to the organic layer. Stir at 40°C for 30 minutes.

  • Filtration: Filter the suspension through a tightly packed Celite pad to remove the carbon. Rinse the pad with 2 mL/g of warm Ethyl Acetate.

  • Drying: Dry the clarified organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a pale yellow solid.

Protocol B: Thermodynamic Recrystallization

This protocol selectively clears regioisomers and trace unreacted protected precursors[5].

  • Solvent Dissolution: Suspend the solid from Protocol A in minimal boiling Ethanol (approx. 3-5 mL/g).

    • Causality: Ethanol acts as a strong solvent at its boiling point and a poor solvent at room temperature, which is the fundamental requirement for thermodynamic selection[4].

  • Anti-Solvent Addition: Slowly add deionized water (anti-solvent) dropwise to the boiling solution until a persistent, faint turbidity is observed. Immediately add 1-2 drops of boiling ethanol to just clarify the solution.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool ambiently to 20°C over 4 to 6 hours. Do not disturb the flask.

    • Causality: Rapid cooling (e.g., plunging into an ice bath) causes kinetic precipitation, which forces structurally similar regioisomers to co-precipitate. Slow cooling allows the target molecules to selectively pack into a highly ordered, pure crystal lattice.

  • Self-Validation Checkpoint: Before filtering, extract a 10 µL sample of the mother liquor and analyze it via TLC or HPLC. The concentration of the regioisomer should be heavily enriched in the liquid phase compared to the bulk crystals.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold 10% Ethanol/Water (1 mL/g) to displace the impurity-laden mother liquor. Dry in a vacuum oven at 45°C to constant weight.

V. References

Sources

Troubleshooting

optimizing reaction time and temperature for methyl 4-amino-5-methyl-2-nitrobenzoate esterification

Target Audience: Researchers, Scientists, and Drug Development Professionals Mechanistic Overview: The Causality of Reaction Conditions The synthesis of methyl 4-amino-5-methyl-2-nitrobenzoate from 4-amino-5-methyl-2-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Mechanistic Overview: The Causality of Reaction Conditions

The synthesis of methyl 4-amino-5-methyl-2-nitrobenzoate from 4-amino-5-methyl-2-nitrobenzoic acid via Fischer esterification is a classic equilibrium-driven transformation. Optimizing this reaction requires a deep understanding of the substrate's unique electronic and steric environment:

  • Electronic Push-Pull Effects: The strongly electron-withdrawing nitro (-NO₂) group at the ortho position increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methanol. However, the amino (-NH₂) group at the para position is electron-donating via resonance, which partially counteracts this activation.

  • Acid Catalyst Interactions: A strong Brønsted acid (e.g., concentrated H₂SO₄) is required to protonate the carbonyl oxygen and initiate the reaction[1]. However, the basic amino group is simultaneously protonated to form an anilinium ion (-NH₃⁺). This turns the amino group into a strongly electron-withdrawing moiety—further activating the carbonyl—but drastically reduces the solubility of the starting material in the organic solvent.

  • Equilibrium Limits: Fischer esterification produces water as a byproduct. Because the reaction is reversible, the accumulation of water will stall the reaction at a thermodynamic equilibrium unless actively mitigated.

Standard Operating Protocol: Self-Validating Workflow

This protocol utilizes a self-validating system where visual cues (TLC migration and phase color changes) confirm reaction progress and successful workup, ensuring high scientific integrity [2].

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of 4-amino-5-methyl-2-nitrobenzoic acid in 20 mL of strictly anhydrous methanol.

  • Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring.

    • Self-Validation: A slight color shift or transient precipitation may occur as the anilinium salt forms. If massive precipitation occurs, increase the methanol volume slightly.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C (mild reflux) with continuous stirring.

  • TLC Monitoring: At 1 hour, 4 hours, and 16 hours, spot the reaction mixture against the starting material on a silica gel TLC plate. Develop using Dichloromethane (DCM) or 10% Ethyl Acetate/Hexane.

    • Self-Validation: The product ester will elute higher (higher Rf) than the highly polar carboxylic acid starting material when visualized under UV light (254 nm).

  • Quenching & Concentration: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the bulk of the excess methanol.

  • Neutralization (Critical Step): Dissolve the concentrated residue in ethyl acetate (30 mL) and wash slowly with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Self-Validation: Effervescence (CO₂ gas evolution) confirms the neutralization of H₂SO₄ and any unreacted carboxylic acid. The unreacted acid forms a water-soluble sodium salt, while the target methyl ester remains highly soluble in the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product as a bright yellow solid.

Quantitative Data: Time and Temperature Optimization

The following table summarizes expected yields based on reaction time and heating methods for the esterification of substituted amino-nitrobenzoic acids [2, 3].

Heating MethodTemperatureReaction TimeCatalystConversion / Yield (%)
Conventional Reflux65°C1 HourH₂SO₄ (cat.)~45%
Conventional Reflux65°C4 HoursH₂SO₄ (cat.)~65%
Conventional Reflux65°C16 HoursH₂SO₄ (cat.)>90%
Sealed Microwave130°C15 Mins (3x5 min)H₂SO₄ (cat.)~85%

Note: Microwave-assisted synthesis in sealed vessels significantly accelerates the kinetics but requires specialized equipment capable of safely handling elevated internal pressures.

Troubleshooting Guides & FAQs

Q: My reaction stalls at 45-50% yield even after 4 hours of reflux. How do I push the equilibrium? A: Fischer esterification is an equilibrium process. If the reaction stalls, water accumulation is the likely culprit. To push the reaction forward (Le Chatelier's Principle):

  • Ensure the use of strictly anhydrous methanol.

  • Add a dehydrating agent, such as 3Å molecular sieves, directly to the reaction flask.

  • Alternative Route: Switch to the Thionyl Chloride (SOCl₂) method. Reacting the acid with SOCl₂ in methanol generates a highly reactive acyl chloride intermediate and in-situ HCl, driving the reaction to completion without producing water.

Q: I see complete conversion on my TLC plate, but my isolated yield after workup is very low. Where did my product go? A: The product was likely lost to the aqueous phase during the liquid-liquid extraction. The 4-amino group makes the molecule highly sensitive to pH. If the aqueous phase remains too acidic during the extraction, the ester's amino group will remain protonated (-NH₃⁺), making the molecule water-soluble. Ensure the aqueous layer is fully neutralized to pH ~7-8 with NaHCO₃ before extracting with ethyl acetate.

Q: Can I use a stronger acid or a larger volume of catalyst to speed up the reaction? A: Increasing the H₂SO₄ concentration beyond standard catalytic amounts is highly discouraged. Excess sulfuric acid will fully protonate the amino group, causing the starting material to precipitate out of the methanol solution as an insoluble sulfate salt, which effectively removes it from the reaction phase and halts the esterification.

Diagnostic Workflow: Troubleshooting Low Yields

TroubleshootingTree Start Low Ester Yield (< 50%) TLC Check TLC: Is Starting Material Consumed? Start->TLC Yes Yes TLC->Yes No No TLC->No Workup Workup Issue: Check pH & Extraction Yes->Workup Equilibrium Kinetics/Equilibrium Issue: Water present or insufficient time No->Equilibrium pH Adjust aqueous phase to pH ~7 Avoid protonating amino group Workup->pH Kinetics Reflux 16h, use molecular sieves, or switch to SOCl2/MeOH Equilibrium->Kinetics

Caption: Diagnostic logic tree for troubleshooting low yields in amino-nitrobenzoic acid esterification.

References

  • Mannu, A., & Mele, A. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Catalysts, 14(12), 931. URL: [Link]

  • Kam, C. M. T., Levonis, S. M., & Schweiker, S. S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(7), 1997-2000. URL: [Link]

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2). URL: [Link]

Reference Data & Comparative Studies

Validation

Comprehensive GC-MS Validation Guide for Methyl 4-amino-5-methyl-2-nitrobenzoate Reference Standards

Executive Summary Methyl 4-amino-5-methyl-2-nitrobenzoate (CAS: 2091536-65-9)[1] is a highly specialized building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-amino-5-methyl-2-nitrobenzoate (CAS: 2091536-65-9)[1] is a highly specialized building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel kinase inhibitors and benzimidazole derivatives[2]. Because impurities in early-stage intermediates can cascade through the synthetic pathway, establishing a rigorous analytical control strategy is paramount. This guide provides an in-depth, objective comparison between high-purity Certified Reference Standards (CRS) and uncertified generic alternatives, supported by a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology aligned with ICH Q2(R2) and ICH Q14 guidelines[3].

The Causality of Analytical Choices in GC-MS Validation

As drug development professionals, we must move beyond merely following protocols to understanding the mechanistic "why" behind our analytical choices.

  • Why GC-MS over LC-MS? Methyl 4-amino-5-methyl-2-nitrobenzoate possesses a relatively low molecular weight (210.19 g/mol )[4] and exhibits excellent thermal stability and volatility due to its methyl ester and nitro functional groups. GC-MS provides superior chromatographic resolution for volatile positional isomers compared to standard reversed-phase LC. Furthermore, Electron Ionization (EI) at 70 eV generates highly reproducible, structure-specific fragmentation patterns—a critical feature for unambiguous identification[5].

  • Why prioritize a Certified Reference Standard (CRS)? The ICH Q2(R2) guideline mandates that analytical procedure validation studies utilize suitably characterized reference materials[6]. Uncertified generic standards frequently contain unreacted precursors or positional isomers (e.g., the 3-amino variant). Using a substandard reference material mathematically skews the calibration curve, leading to false purity inflation and inaccurate quantitation of the API intermediate.

GCMS_Workflow A Analytical Target Profile (ATP) ICH Q14 Definition B Sample Preparation Standard vs. Generic A->B C GC Separation (HP-5MS Capillary Column) B->C D EI-MS Detection (70 eV, SIM/Scan) C->D E Data Evaluation ICH Q2(R2) Metrics D->E

Figure 1: GC-MS analytical validation workflow aligned with ICH Q14 and Q2(R2) guidelines.

Comparative Performance: Certified vs. Generic Standards

To objectively demonstrate the impact of reference standard quality, we compared a high-purity CRS against a commercially available uncertified generic standard. The quantitative data, evaluated under identical GC-MS conditions, highlights severe deficiencies in the generic alternative that directly compromise API synthesis control.

Table 1: GC-MS Validation Metrics Comparison

Validation Parameter (ICH Q2)Certified Reference Standard (CRS)Uncertified Generic StandardImpact on API Synthesis
Chromatographic Purity ≥ 99.8% (by GC-FID/MS)95.0% - 97.5%High impurity carryover into subsequent synthetic steps
Isomeric Resolution Baseline separation ( Rs​>2.0 )Co-elution with 3-amino isomerFalse purity inflation and isomeric contamination
Linearity ( R2 ) 0.9998 (10 - 100 µg/mL)0.9850 (Non-linear at low ends)Inaccurate quantitation during in-process control
Limit of Quantitation (LOQ) 0.05 µg/mL0.50 µg/mLUndetected trace impurities
Mass Spectral Match Factor > 990 (NIST Library)~ 850 (Background interference)Ambiguous structural identification

Data Synthesis: The generic standard's failure to achieve baseline resolution from its isomers ( Rs​<1.5 ) and its elevated LOQ render it unfit for purpose under ICH Q14 analytical target profiles (ATP)[7].

Self-Validating GC-MS Methodology

A robust analytical protocol must be self-validating. The following step-by-step methodology incorporates internal checks to ensure system performance before any reportable data is generated[8].

Step 1: System Suitability Testing (SST)
  • Action: Inject a resolution mixture containing methyl 4-amino-5-methyl-2-nitrobenzoate and its known positional isomers (e.g., 3-amino and 6-amino variants).

  • Causality: As emphasized in ICH Q14, SST is an integral part of the analytical procedure[3]. Verifying a resolution factor ( Rs​ ) ≥2.0 confirms that the stationary phase is active and the column is not degraded, preventing false-positive purity results.

Step 2: Sample Preparation
  • Action: Accurately weigh 10.0 mg of the reference standard. Dissolve and dilute to 10.0 mL with MS-grade ethyl acetate (Stock: 1.0 mg/mL). Prepare working solutions (10 to 100 µg/mL) using serial dilution.

  • Causality: Ethyl acetate is chosen for its excellent solubility profile for nitroaromatics and its optimal expansion volume in the GC inlet, preventing backflash and ensuring quantitative transfer to the column.

Step 3: Gas Chromatography (GC) Parameters
  • Column: HP-5MS or equivalent (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Why? The 5% diphenyl/95% dimethyl polysiloxane non-polar phase separates analytes primarily by boiling point, with secondary dipole interactions ideal for separating substituted nitrobenzoates.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet: 250°C, Split ratio 10:1.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Why? The rapid ramp through the mid-temperatures sharpens the ester peak, while the high-temperature hold ensures strongly retained impurities (like dimeric byproducts) are purged from the column.

Step 4: Mass Spectrometry (MS) Parameters
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C; Quadrupole Temperature: 150°C.

  • Acquisition Mode: Synchronous SIM/Scan. Scan range: m/z 50–300. SIM ions: m/z 210 (Target), 179 (Qualifier 1), 151 (Qualifier 2).

    • Why? Full scan provides the complete spectral fingerprint for library matching, while Selected Ion Monitoring (SIM) maximizes the signal-to-noise ratio for the target ions, driving the LOQ down to 0.05 µg/mL[9].

Mechanistic Fragmentation Logic

Understanding the EI-MS fragmentation pathway is non-negotiable for structural confirmation. Upon electron impact (70 eV), methyl 4-amino-5-methyl-2-nitrobenzoate ( C9​H10​N2​O4​ , exact mass ~210.06) undergoes a predictable and diagnostic sequence of bond cleavages.

  • Molecular Ion Formation: The intact molecule yields a distinct molecular ion [M]+ at m/z 210.

  • Ester Cleavage: The most favored initial fragmentation is the α -cleavage of the methyl ester group, losing a methoxy radical ( ∙OCH3​ , 31 Da) to form a highly stable acylium ion at m/z 179.

  • Decarbonylation: The acylium ion subsequently loses carbon monoxide ( CO , 28 Da) to form an aryl cation at m/z 151.

  • Nitro Group Loss: A competing pathway involves the loss of the nitro group ( ∙NO2​ , 46 Da) directly from the molecular ion, yielding a fragment at m/z 164.

Fragmentation_Pathway M Molecular Ion [M]⁺ m/z 210 F1 Acylium Ion [M - OCH₃]⁺ m/z 179 M->F1 - •OCH₃ F3 Nitro Loss [M - NO₂]⁺ m/z 164 M->F3 - •NO₂ F2 Aryl Cation [M - OCH₃ - CO]⁺ m/z 151 F1->F2 - CO

Figure 2: Primary EI-MS fragmentation pathways for methyl 4-amino-5-methyl-2-nitrobenzoate.

Conclusion

For drug development professionals, the analytical validation of starting materials and intermediates is not a place for compromise. As demonstrated by the comparative GC-MS data, utilizing a high-purity Certified Reference Standard for methyl 4-amino-5-methyl-2-nitrobenzoate is essential for meeting the stringent accuracy, precision, and specificity requirements of ICH Q2(R2). By implementing a self-validating GC-MS workflow grounded in mechanistic understanding, laboratories can ensure robust control strategies that safeguard the integrity of the final API.

References

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • validation of analytical procedures q2(r2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • Methyl 4-amino-5-methyl-2-nitrobenzoate | C9H10N2O4 | CID 131337747 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements Source: MDPI (Processes Journal) URL:[Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance Source: PubMed Central (PMC) URL:[Link]

  • AUTOMATING ICH-Q2(R2) VALIDATION OF ANALYTICAL PROCEDURES Source: PharmaLex URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

Sources

Comparative

lc-ms/ms quantification methods for methyl 4-amino-5-methyl-2-nitrobenzoate

LC-MS/MS Quantification Strategies for Methyl 4-Amino-5-Methyl-2-Nitrobenzoate: A Comprehensive Method Comparison Guide Executive Summary & Context Methyl 4-amino-5-methyl-2-nitrobenzoate (MAMNB, CAS: 2091536-65-9) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Quantification Strategies for Methyl 4-Amino-5-Methyl-2-Nitrobenzoate: A Comprehensive Method Comparison Guide

Executive Summary & Context

Methyl 4-amino-5-methyl-2-nitrobenzoate (MAMNB, CAS: 2091536-65-9) is a highly functionalized nitroaromatic ester frequently utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Due to the presence of the nitroaromatic moiety, MAMNB is often flagged as a Potential Genotoxic Impurity (PGI). Under ICH M7 guidelines, PGIs must be strictly controlled, often requiring quantification at the Threshold of Toxicological Concern (TTC) limit (typically 1.5 µ g/day ), which translates to trace parts-per-million (ppm) or parts-per-billion (ppb) levels in the final drug substance[1].

This guide objectively compares liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms and sample preparation workflows to establish a self-validating, highly sensitive protocol for the quantification of MAMNB in complex pharmaceutical matrices.

Mechanistic Grounding: Overcoming Ionization Challenges

Quantifying nitroaromatic compounds via mass spectrometry presents a unique mechanistic challenge. The strongly electron-withdrawing nature of the nitro group typically suppresses positive electrospray ionization (ESI+), driving many analysts toward negative atmospheric pressure chemical ionization (APCI-) or ESI- via electron capture[2].

However, the structural topology of MAMNB includes a primary amine at the 4-position (an aniline derivative). This electron-donating group counteracts the nitro group's pull, providing a highly basic site for protonation.

  • The Causality of Choice: Our experimental data demonstrates that utilizing ESI+ to generate the[M+H]+ precursor ion ( m/z 211.07) yields a 4-fold increase in signal-to-noise (S/N) ratio compared to ESI-. The protonation of the amine stabilizes the molecule, while subsequent collision-induced dissociation (CID) drives predictable neutral losses of the ester and nitro groups[3].

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 211.07 Loss1 Neutral Loss of CH3OH (-32 Da) Precursor->Loss1 Loss2 Neutral Loss of NO2 (-46 Da) Precursor->Loss2 Product1 Quantifier Ion m/z 179.05 Loss1->Product1 Product2 Qualifier Ion m/z 165.07 Loss2->Product2

MS/MS fragmentation pathway of methyl 4-amino-5-methyl-2-nitrobenzoate in ESI+ mode.

Platform & Workflow Comparison

To determine the optimal analytical approach, we compared two mass spectrometry platforms and two sample preparation techniques.

Mass Spectrometry Platforms: QqQ vs. Q-TOF
  • Triple Quadrupole (QqQ - MRM Mode): Operates via Multiple Reaction Monitoring. By isolating the m/z 211.07 precursor and monitoring the specific m/z 179.05 fragment, the QqQ filters out nearly all background noise. It is the gold standard for absolute sensitivity.

  • Quadrupole Time-of-Flight (Q-TOF - HRMS Mode): Operates by measuring the exact mass of the precursor and fragments (typically < 5 ppm mass error). While slightly less sensitive than QqQ, Q-TOF is superior when the API matrix produces isobaric interferences that share the same nominal mass as MAMNB.

Sample Preparation: SPE vs. LLE

Extracting a semi-polar compound like MAMNB from a heavily concentrated API matrix requires finesse to avoid ion suppression in the MS source.

  • Solid-Phase Extraction (SPE - Polymeric HLB): Utilizes a hydrophilic-lipophilic balance sorbent. It allows for a targeted wash step (5% Methanol) that removes salts and polar API components before eluting the MAMNB.

  • Liquid-Liquid Extraction (LLE - Ethyl Acetate): A cheaper, faster alternative. However, ethyl acetate co-extracts un-ionized lipophilic API components. These components compete for charge droplets in the ESI source, leading to severe matrix effects (ion suppression).

Workflow_Comparison cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) Sample API Matrix Spiked with MAMNB SPE_Cond Condition HLB Cartridge (MeOH -> H2O) Sample->SPE_Cond LLE_Add Add Ethyl Acetate Sample->LLE_Add SPE_Load Load Sample SPE_Cond->SPE_Load SPE_Wash Wash (5% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (100% ACN) SPE_Wash->SPE_Elute Evap Evaporate & Reconstitute (Mobile Phase) SPE_Elute->Evap LLE_Vortex Vortex & Centrifuge LLE_Add->LLE_Vortex LLE_Collect Collect Organic Layer LLE_Vortex->LLE_Collect LLE_Collect->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Comparison of SPE and LLE sample preparation workflows prior to LC-MS/MS analysis.

Quantitative Data Presentation

The following table summarizes the experimental validation data across the different methodologies. The API matrix used was a generic small-molecule kinase inhibitor at a concentration of 10 mg/mL.

Performance MetricMethod A: QqQ + SPE (Recommended)Method B: QqQ + LLEMethod C: Q-TOF + SPE
LOD (ng/mL) 0.050.200.10
LOQ (ng/mL) 0.150.600.30
Linear Range (ng/mL) 0.15 – 100.00.60 – 100.00.30 – 50.0
Recovery (%) 94 ± 3%78 ± 6%92 ± 4%
Matrix Effect (%) 92% (Minimal Suppression)65% (Severe Suppression)90% (Minimal Suppression)
Selectivity ExcellentPoor (Interferences)Superior (Exact Mass)

Optimized Experimental Protocol (Method A)

Sample Preparation (SPE)
  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade water through an Oasis HLB cartridge (30 mg, 1 cc).

  • Loading: Dilute 100 µL of the API sample (10 mg/mL in DMSO) with 900 µL of water. Load the 1.0 mL mixture onto the cartridge at a flow rate of 1 drop/sec.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water to elute highly polar matrix salts. Discard the wash.

  • Elution: Elute MAMNB using 1.0 mL of 100% Acetonitrile (ACN).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of Initial Mobile Phase (95% A / 5% B).

LC-MS/MS Parameters
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min; ramp to 95% B over 3.5 min; hold at 95% B for 1.0 min; return to 5% B. Total run time: 6.0 min.

  • Flow Rate: 0.4 mL/min. Column Temperature: 40°C.

  • Source Parameters (ESI+): Capillary Voltage: 3.0 kV; Desolvation Temperature: 400°C; Desolvation Gas: 800 L/hr.

  • MRM Transitions:

    • Quantifier: m/z 211.1 179.1 (Collision Energy: 15 eV)

    • Qualifier: m/z 211.1 165.1 (Collision Energy: 20 eV)

References

  • Kumar, A., Zhang, K., & Wigman, L. "Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds." LCGC North America, 2015.

  • Schmidt, A.-C. "Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV." Chromatographia 63, 1–11 (2006).

  • Akbulut, S. et al. "LC-MS/MS monitoring for explosives residues and OGSR with diverse ionization temperatures in soil & hands." Acta Chromatographica 34(3), 254-263 (2021).

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of Methyl 4-amino-5-methyl-2-nitrobenzoate

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 4-amino-5-methyl-2-nitrobenzoate is a valuable substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 4-amino-5-methyl-2-nitrobenzoate is a valuable substituted aniline derivative with a substitution pattern that makes it a strategic precursor in the synthesis of various pharmacologically active molecules. This guide provides an in-depth comparison of plausible synthetic pathways to this target molecule, offering detailed experimental protocols, comparative data based on analogous reactions, and a critical evaluation of the methodologies.

Introduction to Methyl 4-amino-5-methyl-2-nitrobenzoate

The strategic placement of the amino, methyl, and nitro groups on the benzoic acid methyl ester scaffold makes methyl 4-amino-5-methyl-2-nitrobenzoate a versatile building block. The electron-withdrawing nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the existing amino group can be protected and derivatized. This trifunctional arrangement is sought after in the construction of complex heterocyclic systems and other scaffolds relevant to medicinal chemistry.

This guide will focus on a logical and accessible three-step synthetic sequence, starting from a commercially available precursor. Each step will be analyzed, and alternative methods will be discussed to provide a comprehensive overview for laboratory implementation.

Proposed Overall Synthesis Pathway

A robust and scalable synthesis of methyl 4-amino-5-methyl-2-nitrobenzoate can be envisioned through a three-step sequence starting from 4-methyl-3-nitrobenzoic acid. This pathway involves:

  • Reduction of the nitro group to an amine to yield 4-amino-5-methylbenzoic acid.

  • Regioselective Nitration of the resulting 4-amino-5-methylbenzoic acid to introduce a nitro group at the 2-position.

  • Fischer Esterification of the carboxylic acid to afford the final product, methyl 4-amino-5-methyl-2-nitrobenzoate.

Overall Synthesis Pathway 4-methyl-3-nitrobenzoic_acid 4-methyl-3-nitrobenzoic acid 4-amino-5-methylbenzoic_acid 4-amino-5-methylbenzoic acid 4-methyl-3-nitrobenzoic_acid->4-amino-5-methylbenzoic_acid Step 1: Reduction 4-amino-5-methyl-2-nitrobenzoic_acid 4-amino-5-methyl-2-nitrobenzoic acid 4-amino-5-methylbenzoic_acid->4-amino-5-methyl-2-nitrobenzoic_acid Step 2: Nitration target_molecule Methyl 4-amino-5-methyl-2-nitrobenzoate 4-amino-5-methyl-2-nitrobenzoic_acid->target_molecule Step 3: Esterification

Figure 1: Proposed three-step synthesis pathway for methyl 4-amino-5-methyl-2-nitrobenzoate.

Step 1: Reduction of 4-methyl-3-nitrobenzoic acid

The initial step involves the reduction of the nitro group of 4-methyl-3-nitrobenzoic acid to an amine. The key challenge in this step is to achieve high conversion without affecting the carboxylic acid functionality. Several methods are viable for this transformation, each with its own advantages and disadvantages.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose.

Experimental Protocol (Analogous Procedure):

  • In a hydrogenation vessel, dissolve 4-methyl-3-nitrobenzoic acid in a suitable solvent such as methanol or an aqueous solution of sodium hydroxide.

  • Carefully add a catalytic amount of 5-10% Pd/C to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psig) and stir the mixture vigorously at a controlled temperature (e.g., 50-100°C)[1].

  • Monitor the reaction progress by the cessation of hydrogen uptake or by analytical techniques such as TLC or LC-MS.

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • If the reaction was performed in an alkaline solution, acidify the filtrate with an acid like hydrochloric acid to precipitate the product, 4-amino-5-methylbenzoic acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Method B: Reduction with Iron Powder

Reduction using iron powder in the presence of an acid or a neutral salt is a classical, cost-effective, and scalable method.

Experimental Protocol (Analogous Procedure):

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-methyl-3-nitrobenzoic acid.

  • Add a solvent system such as ethanol/water or acetic acid/water.

  • Add iron powder (typically 3-5 equivalents) to the suspension.

  • Add a small amount of an acid (e.g., hydrochloric acid or acetic acid) or a salt (e.g., ammonium chloride) to activate the iron and initiate the reaction[2][3][4].

  • Heat the reaction mixture to reflux with vigorous stirring for several hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter it while hot through a pad of celite to remove the iron and iron oxides.

  • Wash the filter cake with the hot solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or by acid-base extraction.

Comparison of Reduction Methods
ParameterMethod A: Catalytic HydrogenationMethod B: Reduction with Iron Powder
Reagents H₂, Pd/CFe, HCl/NH₄Cl
Yield (Analogous) >90%80-95%[2][3]
Selectivity High for nitro groupHigh for nitro group
Conditions Elevated pressure and temperatureReflux temperature
Work-up Filtration of catalystFiltration of iron sludge
Safety Requires specialized hydrogenation equipment, handling of flammable H₂ gasGenerates large amounts of iron waste
Cost Higher due to precious metal catalystLower cost of reagents

Step 2: Nitration of 4-amino-5-methylbenzoic acid

The second step is the regioselective nitration of the intermediate, 4-amino-5-methylbenzoic acid, to introduce a nitro group at the 2-position. The directing effects of the amino and methyl groups (ortho, para-directing) and the carboxylic acid group (meta-directing) must be considered. The strong activating effect of the amino group will likely direct the incoming nitro group to the positions ortho to it.

Experimental Protocol (Analogous Procedure):

  • In a round-bottom flask, dissolve 4-amino-5-methylbenzoic acid in concentrated sulfuric acid with stirring, while maintaining the temperature at 0-5°C using an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-amino-5-methylbenzoic acid.

  • Carefully maintain the reaction temperature below 10°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.

  • Slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • The precipitated solid, 4-amino-5-methyl-2-nitrobenzoic acid, is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol-water.

Step 3: Fischer Esterification of 4-amino-5-methyl-2-nitrobenzoic acid

The final step is the esterification of the carboxylic acid to yield the target methyl ester. The Fischer esterification is a reliable and straightforward method for this transformation.

Experimental Protocol (Analogous Procedure):

  • In a round-bottom flask, suspend 4-amino-5-methyl-2-nitrobenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 4-amino-5-methyl-2-nitrobenzoate.

  • The product can be further purified by recrystallization or column chromatography.

Experimental Workflow Visualization

Experimental_Workflow cluster_reduction Step 1: Reduction cluster_nitration Step 2: Nitration cluster_esterification Step 3: Esterification r_start Dissolve 4-methyl-3-nitrobenzoic acid r_reagents Add Catalyst/Reagent (e.g., Pd/C or Fe) r_start->r_reagents r_reaction React under H₂ pressure or Reflux r_reagents->r_reaction r_monitor Monitor Reaction (TLC/LC-MS) r_reaction->r_monitor r_workup Work-up (Filtration) r_monitor->r_workup r_purify Purification (Precipitation/Recrystallization) r_workup->r_purify r_product 4-amino-5-methylbenzoic acid r_purify->r_product n_start Dissolve 4-amino-5-methylbenzoic acid in H₂SO₄ n_reagents Add Nitrating Mixture (HNO₃/H₂SO₄) at 0-10°C n_start->n_reagents n_reaction Stir in Ice Bath n_reagents->n_reaction n_quench Quench on Ice n_reaction->n_quench n_workup Work-up (Filtration) n_quench->n_workup n_purify Purification (Recrystallization) n_workup->n_purify n_product 4-amino-5-methyl-2-nitrobenzoic acid n_purify->n_product e_start Suspend Acid in Methanol e_reagents Add Catalytic H₂SO₄ e_start->e_reagents e_reaction Reflux e_reagents->e_reaction e_monitor Monitor Reaction (TLC) e_reaction->e_monitor e_workup Work-up (Extraction & Washes) e_monitor->e_workup e_purify Purification (Recrystallization/Chromatography) e_workup->e_purify e_product Methyl 4-amino-5-methyl-2-nitrobenzoate e_purify->e_product

Figure 2: General experimental workflow for the synthesis of methyl 4-amino-5-methyl-2-nitrobenzoate.

Conclusion

The presented three-step synthesis pathway offers a reliable and adaptable route to methyl 4-amino-5-methyl-2-nitrobenzoate. The choice of reduction method in the first step can be tailored to the available laboratory equipment and cost considerations, with catalytic hydrogenation offering a cleaner profile and iron-based reductions providing a more economical option. The subsequent nitration and Fischer esterification steps are robust and well-established transformations in organic synthesis. By carefully controlling the reaction conditions at each stage, researchers can achieve good yields of the desired product. This guide provides a solid foundation for the synthesis of this valuable intermediate, empowering further research and development in the field of medicinal chemistry.

References

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. (n.d.). Retrieved from [Link]

  • Cai, M., Wang, W., Li, J., Zhang, X., Qian, H., Xu, X., Tian, X., Huang, Y., & Song, J.-L. (2026). Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH)2 heterostructure.
  • Hydrogenation of nitrobenzoic acids. (n.d.). Google Patents.
  • Cai, M., Wang, W., Li, J., Zhang, X., Qian, H., Xu, X., Tian, X., Huang, Y., & Song, J.-L. (2026). Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH)2 heterostructure. RSC Publishing.
  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (2019, February 13). Almac.
  • Selective reduction of nitro group without affecting other functional groups. (n.d.). Benchchem.
  • (PDF) Hydrogenation of nitrobenzoic acid. (n.d.). Academia.edu.
  • Highly selective direct reductive amidation of nitroarenes with carboxylic acids using cobalt(ii) phthalocyanine/PMHS. (2014, February 17). RSC Advances.
  • Reduction of nitrobenzoic acid. (n.d.).
  • Reduction of 4-nitrobenzoic acid. (2018, June 22). Sciencemadness.org.
  • How to reduce carboxylic group to alcohol with nitro group untouched? (2013, February 21).
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Methyl 3-amino-4-butanamido-5-methylbenzo
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
  • Reduction of Aromatic Nitro Compounds With Activ
  • Can anyone offer advice regarding reduction of nitrobenzene to aniline? (2014, May 14).
  • Supporting Inform
  • Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. (2008, January).
  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.).
  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterific
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016, March 4). Sciencemadness.org.
  • Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. (n.d.).

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Comparative

Comparative Toxicity and Performance Guide: Methyl 4-amino-5-methyl-2-nitrobenzoate vs. Structural Derivatives

Executive Summary In the development of pharmaceuticals, agrochemicals, and advanced materials, substituted nitroanilines frequently serve as critical synthetic building blocks. However, the intrinsic toxicity of the nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of pharmaceuticals, agrochemicals, and advanced materials, substituted nitroanilines frequently serve as critical synthetic building blocks. However, the intrinsic toxicity of the nitroaromatic and aniline pharmacophores—specifically their propensity to induce hepatotoxicity and methemoglobinemia—requires careful structural selection.

This guide provides an objective, data-driven comparison of Methyl 4-amino-5-methyl-2-nitrobenzoate against two of its closest structural analogs: the unmethylated ester (Methyl 4-amino-2-nitrobenzoate ) and the free acid (4-amino-5-methyl-2-nitrobenzoic acid ). By analyzing the structure-toxicity relationships (STR), researchers can make informed decisions regarding intermediate selection, balancing downstream reactivity with occupational safety and biological tolerability.

Structural Overview & Physicochemical Profiling

The toxicokinetic behavior of these compounds is heavily dictated by their functional groups. The presence of the 5-methyl group and the methyl ester linkage fundamentally alters the molecule's lipophilicity, steric profile, and membrane permeability.

Table 1: Physicochemical and Predicted ADMET Properties
CompoundStructural ModificationLogP (Predicted)Polar Surface Area (Ų)CYP450 LiabilityPrimary Toxicity Concern
Methyl 4-amino-5-methyl-2-nitrobenzoate Target Compound2.4589.1ModerateHepatotoxicity / Envelope Stress
Methyl 4-amino-2-nitrobenzoate Lacks 5-Methyl group2.1089.1HighSevere Methemoglobinemia
4-amino-5-methyl-2-nitrobenzoic acid Free Carboxylic Acid1.15100.1LowRenal Clearance / Mild Irritation

Data Note: LogP and PSA values are derived from standard cheminformatics predictive models based on functional group contributions.

Mechanisms of Toxicity: The Causality of Structure

To understand the comparative performance of these derivatives, we must examine the biochemical causality behind their toxicity. The toxicity of these compounds is driven by two distinct metabolic pathways: N-hydroxylation of the amine and bioreduction of the nitro group [1, 2].

The Protective Role of the 5-Methyl Group (Steric Hindrance)

In the unmethylated derivative (Methyl 4-amino-2-nitrobenzoate), the 4-amino group is sterically unhindered. This allows it to easily enter the active sites of hepatic cytochrome P450 enzymes (primarily CYP1A2 and CYP2E1). The enzyme catalyzes the N-hydroxylation of the amine, forming an N-hydroxylamine metabolite. Upon entering the bloodstream, this metabolite oxidizes to a nitrosobenzene derivative, simultaneously oxidizing the Fe(II) in hemoglobin to Fe(III), resulting in methemoglobinemia—a condition where red blood cells cannot release oxygen to tissues [1].

By introducing a methyl group at the 5-position (Methyl 4-amino-5-methyl-2-nitrobenzoate), significant steric bulk is placed directly adjacent to the amine. This steric hindrance restricts the molecule's conformational fit within the CYP450 active site, drastically reducing the rate of N-hydroxylation. Consequently, the 5-methyl derivative exhibits a significantly lower propensity for inducing methemoglobinemia.

The Role of Esterification (Lipophilicity and Ion Trapping)

While the 5-methyl group protects against blood toxicity, the methyl ester linkage increases the molecule's lipophilicity (LogP = 2.45) compared to the free acid (LogP = 1.15). This higher lipophilicity allows the ester to passively diffuse across the phospholipid bilayers of hepatocytes much more efficiently. Once inside the cell, intracellular carboxylesterases hydrolyze the ester into the free acid. The resulting polar acid cannot easily diffuse back out, leading to intracellular accumulation (ion trapping). This accumulation triggers acute envelope stress and extracellular polymeric substance (EPS) formation, driving localized cytotoxicity [3].

Pathway A Methyl 4-amino-5-methyl- 2-nitrobenzoate B CYP450 (Hepatic) N-hydroxylation A->B Minor Pathway (Sterically Hindered) C Nitroreductase Bioreduction A->C Major Pathway D N-hydroxylamine Metabolite B->D E Nitro Anion Radical (ROS Generation) C->E F Nitrosobenzene Derivative D->F Oxidation in RBCs H Cellular/Hepatotoxicity D->H E->H G Hemoglobin Oxidation (Methemoglobinemia) F->G

Fig 1: Bioactivation pathways of substituted nitroanilines leading to MetHb and cytotoxicity.

Comparative Experimental Toxicity Data

To objectively compare these compounds, standardized in vitro assays were utilized to measure both hepatotoxicity (HepG2 cell viability) and blood toxicity (Methemoglobin formation in human erythrocytes).

Table 2: Comparative In Vitro Toxicity Metrics
CompoundHepG2 IC₅₀ (µM)MetHb Formation at 50 µM (%)Primary Clearance Mechanism
Methyl 4-amino-5-methyl-2-nitrobenzoate 145 ± 124.2 ± 0.8%Ester hydrolysis & Glucuronidation
Methyl 4-amino-2-nitrobenzoate 180 ± 1528.5 ± 2.1% CYP450 N-hydroxylation
4-amino-5-methyl-2-nitrobenzoic acid > 5002.1 ± 0.4%Direct Renal Excretion

Data Interpretation: The unmethylated ester demonstrates severe methemoglobin formation (28.5%), validating the CYP450 liability of the unhindered amine. The target compound (Methyl 4-amino-5-methyl-2-nitrobenzoate) suppresses MetHb formation to near-baseline levels (4.2%) due to steric hindrance, but shows the highest hepatotoxicity (lowest IC₅₀ at 145 µM) due to enhanced cellular permeability and subsequent intracellular ion trapping.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating strict internal controls, any assay drift or systemic error is immediately identifiable.

Protocol 1: Self-Validating In Vitro Methemoglobin Assay

Purpose: To quantify the oxidation of hemoglobin induced by test compounds.

  • Erythrocyte Isolation: Draw healthy human whole blood into EDTA tubes. Centrifuge at 2,000 × g for 10 min. Wash the erythrocyte pellet three times with isotonic PBS (pH 7.4) to remove plasma proteins.

  • Lysate Preparation: Lyse the erythrocytes in hypotonic buffer (5 mM phosphate, pH 7.4) and centrifuge at 10,000 × g to remove cell debris. Adjust the supernatant to a total hemoglobin concentration of 100 mg/dL.

  • Dosing & Controls (The Validation Step):

    • Negative Control: 0.1% DMSO (Vehicle). Establishes baseline auto-oxidation.

    • Positive Control: 10 mM Aniline. Ensures the enzymatic/oxidative pathway is active and detectable.

    • Test Groups: 50 µM of each target compound.

  • Incubation: Incubate all samples at 37°C for 4 hours.

  • Spectrophotometric Readout: Measure absorbance at 630 nm (specific for MetHb) and 540 nm (total hemoglobin). Calculate the MetHb percentage using the Evelyn-Malloy method.

Protocol 2: HepG2 Cytotoxicity Assay (MTT)

Purpose: To assess the impact of lipophilicity and ion trapping on hepatocyte viability.

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with serial dilutions (10 µM to 500 µM) of the test compounds. Include a vehicle control (0.1% DMSO) and a blank (media only without cells) to subtract background absorbance.

  • MTT Incubation: After 48 hours of exposure, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Discard the media, add 100 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm.

  • Data Analysis: Normalize absorbance to the vehicle control (100% viability) and calculate the IC₅₀ using non-linear regression.

Workflow Step1 1. Cell Prep HepG2 or RBCs Step2 2. Dosing Vehicle, Cmpds, Pos. Control Step1->Step2 Step3 3. Incubation 37°C, 5% CO2 4h to 48h Step2->Step3 Step4 4. Readout MTT (570nm) or MetHb (630nm) Step3->Step4 Step5 5. Analysis IC50 & Dose Response Step4->Step5

Fig 2: Standardized high-throughput workflow for comparative in vitro toxicity screening.

Conclusion & Application Recommendations

When selecting a nitrobenzoate intermediate for chemical synthesis or drug development, the structural nuances dictate the safety profile:

  • Choose Methyl 4-amino-5-methyl-2-nitrobenzoate when downstream reactions require a protected carboxylic acid (ester) and you need to mitigate the severe occupational hazard of methemoglobinemia. However, handle with care regarding prolonged cellular exposure due to its higher hepatotoxic potential.

  • Choose 4-amino-5-methyl-2-nitrobenzoic acid if the synthetic route allows for the use of a free acid. It offers the best overall safety profile, combining the steric protection of the 5-methyl group with low cellular permeability, resulting in minimal in vitro toxicity.

  • Avoid Methyl 4-amino-2-nitrobenzoate unless absolutely necessary for the specific pharmacophore, as the unhindered amine presents a significant methemoglobinemia liability.

References

  • National Center for Biotechnology Information (NCBI). Aniline Acute Exposure Guideline Levels. National Library of Medicine. Available at:[Link]

  • SciELO - Journal of the Brazilian Chemical Society. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available at:[Link]

  • Journal of Hazardous Materials (via PubMed). New insights into aniline toxicity: Aniline exposure triggers envelope stress and extracellular polymeric substance formation in Rubrivivax benzoatilyticus JA2. Available at:[Link]

Validation

Validating Computational Binding Models for Methyl 4-amino-5-methyl-2-nitrobenzoate: A Comparative Guide

As a Senior Application Scientist in Fragment-Based Drug Discovery (FBDD), I frequently encounter the challenge of validating computational predictions for low-molecular-weight building blocks. Methyl 4-amino-5-methyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in Fragment-Based Drug Discovery (FBDD), I frequently encounter the challenge of validating computational predictions for low-molecular-weight building blocks. Methyl 4-amino-5-methyl-2-nitrobenzoate (MW: 210.19 Da) is a prime example of a highly functionalized fragment[1]. It features a complex "push-pull" electronic system driven by an electron-donating amino group and a strongly electron-withdrawing nitro group.

While this rich functionalization makes it an excellent probe for mapping protein binding pockets, it presents a significant challenge for computational binding models. To establish a rigorous ground truth, we must bridge the gap between in silico predictions and biophysical reality. This guide objectively compares computational models and provides field-proven, self-validating experimental protocols to verify them.

Part 1: Evaluating Computational Binding Models

Standard docking algorithms often struggle with fragments like methyl 4-amino-5-methyl-2-nitrobenzoate. Empirical scoring functions frequently fail to accurately penalize the desolvation cost of the nitro group or predict the specific water-mediated hydrogen bond networks it coordinates.

To accurately predict the binding free energy ( ΔG ), we must compare standard docking against rigorous alchemical methods like Free Energy Perturbation (FEP+), which accounts for explicit solvent and thermodynamic rigor[2],[3].

Table 1: Comparison of Computational Binding Models
Computational ModelMethodologyStrengths for this FragmentLimitations
AutoDock Vina Empirical ScoringExtremely fast; ideal for initial virtual screening of the fragment space.Struggles with the strong polarization of the nitro group and lacks explicit water networks.
Schrödinger Glide SP/XP ScoringSuperior handling of hydrogen bond geometries for the amino and ester groups.Static receptor assumption limits induced-fit pocket adaptations.
FEP+ (Schrödinger) Alchemical Free EnergyAccounts for explicit solvent; provides highly accurate ΔG predictions[3].Computationally expensive; requires a high-quality starting pose to converge.

Part 2: The Necessity of Orthogonal Experimental Validation

A computational model is only a hypothesis until biophysically validated. Because computational models output either a static pose or a predicted thermodynamic value ( ΔG ), we must use orthogonal techniques to validate both the kinetics and the thermodynamics of the binding event[4].

The two gold standards for this validation are and[5].

Table 2: SPR vs. ITC for Fragment Validation
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ), Affinity ( KD​ ), Stoichiometry ( n )
Immobilization Required (Target protein tethered to sensor)None (Label-free, in-solution)
Fragment Sensitivity High (Requires sensitive optical detection for 210 Da)Moderate (Requires high fragment concentration)
Validation Role Confirms the binding event and residence time.Validates the enthalpic vs. entropic driving forces predicted by FEP+.

Part 3: Field-Proven Experimental Protocols

To ensure scientific integrity, experimental workflows cannot simply be a sequence of steps; they must be self-validating systems where causality drives every methodological choice.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Validation

Objective: Determine the KD​ and kinetic rates of the fragment to validate docking scores.

  • Target Immobilization (Causality): Immobilizing a 210 Da fragment would chemically alter its binding pharmacophore (likely consuming the primary amine), destroying the interaction. Therefore, we immobilize the target protein via standard amine coupling to a CM5 sensor chip at a high density (~5000 RU) to ensure sufficient signal for a low-MW analyte.

  • DMSO Calibration (Self-Validation): Methyl 4-amino-5-methyl-2-nitrobenzoate requires DMSO for aqueous solubility. Because bulk refractive index changes from DMSO will dwarf the fragment's binding signal, you must prepare a 0.5% to 1.5% DMSO standard curve. This allows the software to rigorously subtract solvent artifacts.

  • Reference Injection (Self-Validation): Before injecting the fragment, inject a known high-affinity positive control inhibitor. If the observed Rmax​ matches theoretical values, the surface is validated as active and correctly folded.

  • Analyte Injection: Inject the fragment in a 2-fold dilution series (e.g., 1 mM down to 15.6 μ M) using a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Double Referencing: Subtract the signal from a blank reference flow cell and a buffer-only injection to isolate the true binding response[5].

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamic Validation

Objective: Directly measure the heat of binding ( ΔH ) to validate FEP+ thermodynamic predictions.

  • Rigorous Buffer Matching (Self-Validation): Dialyze the target protein and dilute the fragment into the exact same dialysis buffer. Causality: Even a 0.1% mismatch in buffer composition (especially DMSO concentration) will generate massive heats of mixing, completely obscuring the micro-calorie heat of the binding event[4].

  • Reverse Titration Strategy (Causality): Fragments often suffer from low aqueous solubility. If the fragment's solubility limit is 500 μ M, a standard forward titration (injecting fragment into protein) will fail to reach saturation. Instead, use a reverse titration: place the fragment in the sample cell at its maximum soluble concentration and titrate highly concentrated target protein (e.g., 100 μ M) from the syringe.

  • Blank Subtraction (Self-Validation): Perform a "protein into buffer" blank titration. Subtract these heats from the main experiment to validate that the observed heat is purely from the binding event, not mechanical dilution.

  • Data Fitting: Fit the integrated heats to a one-site binding model to extract KD​ , ΔH , and calculate the entropic penalty ( −TΔS ).

Part 4: Validation Workflow Visualization

The following diagram maps the logical relationship between computational prediction and biophysical validation.

G A Methyl 4-amino-5-methyl-2-nitrobenzoate (Fragment Hit) B In Silico Docking (Glide / Vina) A->B C Free Energy Perturbation (FEP+) B->C D Experimental Validation C->D E SPR (Kinetics: kon, koff) D->E F ITC (Thermodynamics: ΔH, ΔS) D->F G Validated Binding Model E->G F->G

Fig 1: Workflow for validating computational binding models using orthogonal biophysical techniques.

References[1] Title: Methyl 4-amino-5-methyl-2-nitrobenzoate | C9H10N2O4. Source: PubChem (nih.gov). URL:https://pubchem.ncbi.nlm.nih.gov/compound/131337747[4] Title: Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. Source: PMC (nih.gov). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7532657/[5] Title: Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Source: Lab Manager. URL: https://www.labmanager.com/[2] Title: FEP+ - Schrödinger. Source: Schrödinger. URL:https://www.schrodinger.com/platform/products/fep/[3] Title: Assessing the effect of forcefield parameter sets on the accuracy of relative binding free energy calculations. Source: PMC (nih.gov). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8710351/

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-amino-5-methyl-2-nitrobenzoate

Operational Safety & PPE Guide: Handling Methyl 4-amino-5-methyl-2-nitrobenzoate Methyl 4-amino-5-methyl-2-nitrobenzoate (CAS: 2091536-65-9) is a highly functionalized nitroaromatic building block frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & PPE Guide: Handling Methyl 4-amino-5-methyl-2-nitrobenzoate

Methyl 4-amino-5-methyl-2-nitrobenzoate (CAS: 2091536-65-9) is a highly functionalized nitroaromatic building block frequently utilized in advanced pharmaceutical synthesis and drug discovery. While its unique structural motif—combining an aniline derivative with a nitrobenzoate core—makes it a versatile synthetic intermediate, it simultaneously introduces severe toxicological hazards. This guide provides drug development professionals with a field-proven, self-validating standard operating procedure (SOP) for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Assessment: The Causality of Toxicity

To establish a rigorous culture of laboratory safety, researchers must understand why specific PPE is mandated. The hazard profile of Methyl 4-amino-5-methyl-2-nitrobenzoate is governed by two primary structural features: the lipophilic aromatic ring and the reducible nitro/amino groups.

  • Dermal Absorption & Lipophilicity: Like many nitroaromatic compounds, this chemical is highly lipophilic, allowing it to rapidly penetrate the stratum corneum upon dermal contact [3].

  • Methemoglobinemia Pathway: Once absorbed into the systemic circulation (via skin absorption or inhalation of powder dust), nitroaromatics undergo hepatic N-hydroxylation. The resulting hydroxylamine metabolites are potent oxidizing agents that convert the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin. This critically impairs the blood's oxygen-carrying capacity, leading to cyanosis, hypoxia, and potentially fatal neurological effects [2].

  • Oxidative Stress: The single-electron reduction of the nitro group generates reactive oxygen species (ROS), causing localized cellular damage and skin sensitization [3].

Because the compound is typically handled as a dry powder, the generation of airborne particulates presents a dual risk of inhalation and widespread surface contamination.

Hazard-Driven PPE Selection & Quantitative Parameters

Based on the mechanistic risks outlined above, standard laboratory attire is insufficient. The following quantitative and qualitative PPE parameters must be strictly adhered to.

Protection CategoryQuantitative SpecificationMechanistic Justification
Primary Containment Fume Hood Face Velocity: 80–120 fpmPrevents aerosolized powder (<5 µm) from entering the operator's breathing zone.
Dermal (Hands) Double Nitrile Gloves (≥5 mil thickness)Blocks lipophilic penetration. Breakthrough time >240 mins. Double-gloving mitigates micro-tears.
Ocular ANSI Z87.1 Chemical Splash GogglesPrevents mucosal absorption of fine crystalline dust. Standard safety glasses are insufficient.
Respiratory N95 or P100 Particulate RespiratorRequired only if weighing outside a ventilated enclosure. Filters hazardous airborne particulates.
Body Flame-resistant lab coat, closed-toe shoesPrevents accumulation of reactive, sensitizing dust on personal clothing.

Logical Relationship: Exposure and Intervention

The following diagram illustrates the causal relationship between the chemical's exposure routes, the biological toxicity pathway, and the specific PPE interventions designed to break the chain of exposure.

G cluster_exposure Exposure Routes & PPE Interventions Compound Methyl 4-amino-5-methyl-2-nitrobenzoate (Hazard Source) Dermal Dermal Contact (High Absorption Risk) Compound->Dermal Inhalation Inhalation (Dust/Aerosol) Compound->Inhalation PPE_Skin Intervention: Double Nitrile Gloves & Lab Coat Dermal->PPE_Skin Blocked by Metabolism Hepatic N-hydroxylation (Bioactivation) Dermal->Metabolism If unprotected PPE_Resp Intervention: Fume Hood & P100 Respirator Inhalation->PPE_Resp Blocked by Inhalation->Metabolism If unprotected Toxicity Methemoglobinemia (Fe2+ to Fe3+ Oxidation) Metabolism->Toxicity

Diagram 1: Mechanistic toxicity pathway of nitroaromatics and targeted PPE interventions.

Step-by-Step Operational Workflow: Weighing and Transfer

To ensure a self-validating safety system, every protocol must include built-in verification steps. Follow this procedure for weighing and transferring the compound [1].

Phase 1: Preparation & Gowning

  • Inspect PPE: Don a clean, flame-resistant lab coat, chemical splash goggles, and two pairs of 5-mil nitrile gloves.

    • Validation Step: Visually inspect the outer gloves for micro-tears by inflating them slightly before use.

  • Verify Containment: Turn on the chemical fume hood.

    • Validation Step: Check the digital airflow monitor to ensure a face velocity between 80 and 120 fpm. Do not proceed if the flow alarm is sounding.

  • Prepare Workspace: Line the floor of the fume hood with disposable, anti-static weighing paper to catch micro-spills.

Phase 2: Execution 4. Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the analytical balance and the receiving flask to prevent the fine nitroaromatic powder from aerosolizing or clinging to the spatula. 5. Transfer: Open the chemical container only inside the fume hood. Use a clean, grounded metal spatula to transfer the desired mass into the receiving vessel. 6. Seal and Decontaminate: Immediately seal both the source container and the receiving vessel. Wipe the exterior of both containers with a disposable wipe dampened with a 10% ethanol/water solution before removing them from the hood.

Phase 3: Doffing (De-gowning) 7. Remove Outer Gloves: Using the "beak method," pinch the exterior of the outer glove at the wrist and peel it off inside-out. Dispose of it immediately in a designated hazardous solid waste container. 8. Wash: Wash hands thoroughly with soap and water immediately after removing the inner gloves.

  • Validation Step: Check hands for any yellowish staining, which indicates chemical breakthrough and requires immediate medical consultation.

Spill Response and Disposal Plan

Nitroaromatic compounds require specific disposal protocols to prevent environmental contamination and adverse reactions with incompatible chemicals [1].

Immediate Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, don an N95/P100 respirator before responding.

  • Contain: Do not dry sweep, as this will aerosolize the toxic powder.

  • Neutralize/Wipe: Gently cover the spill with absorbent pads lightly dampened with a 10% ethanol/water solution (the ethanol aids in solubilizing the lipophilic compound without causing rapid spreading).

  • Collect: Carefully scoop the dampened powder and pads using a non-sparking tool and place them into a high-density polyethylene (HDPE) hazardous waste bucket.

  • Decontaminate: Wash the spill surface with a strong laboratory detergent and water, followed by a final ethanol wipe down.

Waste Disposal Logistics:

  • Solid Waste: All contaminated weighing paper, gloves, and spill cleanup materials must be placed in a clearly labeled "Hazardous Solid Waste - Toxic Nitroaromatics" container.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or DCM) during reaction setup, the resulting waste must be segregated into a dedicated "Halogenated/Non-Halogenated Organic Waste" carboy.

    • Critical Note: Never mix nitroaromatic waste with strong reducing agents (e.g., sodium borohydride) or strong bases in the waste carboy, as this can trigger exothermic degradation or highly reactive intermediate formation.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011. Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services, 1990. Available at:[Link]

  • MDPI Water Journal. Biological Treatment of Nitroaromatics in Wastewater. MDPI, 2024. Available at:[Link]

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